molecular formula C8H7NO5 B1294280 3-Methoxy-4-nitrobenzoic acid CAS No. 5081-36-7

3-Methoxy-4-nitrobenzoic acid

Cat. No.: B1294280
CAS No.: 5081-36-7
M. Wt: 197.14 g/mol
InChI Key: PWURRRRGLCVBMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148471. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWURRRRGLCVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198840
Record name 3-Methoxy-4-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-36-7
Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 5081-36-7
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Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 3-methoxy-4-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzoic acid is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to potent aromatase inhibitors like vorozole (B144775). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in medicinal chemistry and drug development. A key focus is placed on the biochemical pathways influenced by its derivatives, offering insights for researchers in oncology and related fields.

Chemical and Physical Properties

This compound, also known as 4-nitro-m-anisic acid, is a substituted benzoic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a methoxy (B1213986) group, and a nitro group at positions 1, 3, and 4, respectively.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇NO₅--INVALID-LINK--
Molecular Weight 197.14 g/mol --INVALID-LINK--
Appearance White to cream or pale yellow crystalline powder--INVALID-LINK--
Melting Point 233-235 °C--INVALID-LINK--
Boiling Point 404.9 °C at 760 mmHg (Predicted)--INVALID-LINK--
Solubility Insoluble in water.--INVALID-LINK--
pKa 3.55 (Predicted)--INVALID-LINK--
LogP 1.86--INVALID-LINK--
CAS Number 5081-36-7--INVALID-LINK--
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference
¹H NMR Spectra available.--INVALID-LINK--
¹³C NMR Spectra available.--INVALID-LINK--
Infrared (IR) Spectra available.--INVALID-LINK--
Mass Spectrometry m/z Top Peak: 167--INVALID-LINK--

Synthesis and Reactivity

This compound is primarily synthesized through the hydrolysis of its corresponding methyl ester or by the oxidation of 3-nitro-4-methoxybenzyl derivatives. Its reactivity is characterized by the functional groups present on the aromatic ring, allowing for a variety of chemical transformations.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate.[1][2]

This method involves the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Beakers

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (e.g., 30 mL).

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (e.g., 30 mL). Add the KOH solution to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation using a rotary evaporator.

  • Dilution and Cooling: Dilute the residue with distilled water (e.g., 20 mL) and cool the mixture in an ice bath.

  • Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4, while stirring. A precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water and then with a non-polar solvent like hexane (B92381) to remove any organic impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ester Methyl 3-methoxy-4-nitrobenzoate dissolve Dissolve in Methanol ester->dissolve koh Potassium Hydroxide add_koh Add KOH Solution koh->add_koh meoh Methanol meoh->dissolve dissolve->add_koh reflux Reflux for 2h add_koh->reflux rotovap Remove Methanol reflux->rotovap acidify Acidify with KHSO4 rotovap->acidify filter_wash Filter and Wash acidify->filter_wash product This compound filter_wash->product

Synthesis of this compound via hydrolysis.

Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key intermediate in the synthesis of vorozole, a third-generation non-steroidal aromatase inhibitor.[1][2] Aromatase inhibitors are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[3][4]

Role as a Precursor to Aromatase Inhibitors

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[3] By inhibiting this enzyme, the levels of estrogen are significantly reduced, thereby suppressing the growth of estrogen-dependent breast cancer cells. This compound provides the core chemical scaffold for the synthesis of vorozole and other potential aromatase inhibitors.[1]

Signaling Pathway of Aromatase Inhibition

The therapeutic effect of aromatase inhibitors, derived from intermediates like this compound, stems from their ability to induce estrogen deprivation. This leads to a cascade of events within hormone-sensitive cancer cells, ultimately resulting in cell cycle arrest and apoptosis.

The inhibition of aromatase blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[3] The subsequent reduction in estrogen levels prevents the activation of the estrogen receptor (ER) in cancer cells. This disruption of ER signaling leads to:

  • Cell Cycle Arrest: A decrease in the expression of key cell cycle regulators like cyclin D1 and c-myc, leading to an arrest in the G0/G1 phase of the cell cycle.[5]

  • Induction of Apoptosis: An upregulation of pro-apoptotic proteins such as p53 and p21, and an increase in the Bax/Bcl-2 ratio.[6][5] This shift in the balance of apoptotic regulators activates the caspase cascade (specifically caspase-9, -6, and -7), leading to programmed cell death.[6]

Aromatase_Inhibition_Pathway cluster_synthesis Estrogen Synthesis cluster_cellular_response Cellular Response in Cancer Cells cluster_downstream_effects Downstream Effects of Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens catalysis ER Estrogen Receptor (ER) Activation Estrogens->ER activates Aromatase_Inhibitor Aromatase Inhibitor (e.g., Vorozole) Aromatase_Inhibitor->Aromatase inhibits Cell_Growth Cell Growth & Proliferation ER->Cell_Growth promotes Apoptosis_Inhibition Inhibition of Apoptosis ER->Apoptosis_Inhibition promotes Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Apoptosis_Induction Induction of Apoptosis

Mechanism of action of aromatase inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical of significant interest to the scientific and drug development community. Its well-defined chemical properties and versatile reactivity make it an essential intermediate in the synthesis of high-value pharmaceutical compounds. A thorough understanding of its characteristics and the biological pathways modulated by its derivatives is crucial for the continued development of targeted therapies, particularly in the field of oncology. This guide provides a foundational resource for researchers working with this important molecule.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-4-nitrobenzoic acid (CAS No: 5081-36-7), an important intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a substituted benzoic acid derivative. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2]
Appearance Light yellow to beige crystalline powder[4]
Melting Point 233-235 °C[2]
Boiling Point 404.9 °C (estimated)[3]
Solubility Sparingly soluble in water[4]
pKa Data not available

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet1H-COOH
~8.0Doublet1HAromatic H
~7.8Doublet1HAromatic H
~7.4Doublet of doublets1HAromatic H
~3.9Singlet3H-OCH₃

Note: Predicted and experimental values from various sources for related compounds suggest this pattern. Specific peak assignments for this compound may vary slightly based on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (ppm)Assignment
~166-COOH
~153C-OCH₃
~148C-NO₂
~133Aromatic CH
~126C-COOH
~115Aromatic CH
~113Aromatic CH
~56-OCH₃

Note: Predicted chemical shifts based on additive rules and data from similar compounds.[5]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1520, ~1340StrongN-O stretch (Nitro group)
~1250StrongC-O stretch (Methoxy)

Note: Characteristic absorption bands for the functional groups present in the molecule.[6][7]

Mass Spectrometry (MS)
m/zInterpretation
197Molecular ion [M]⁺
180[M - OH]⁺
167[M - NO]⁺ or [M - OCH₃ + H]⁺
151[M - NO₂]⁺
121[M - COOH - OCH₃]⁺

Note: Expected fragmentation pattern based on the structure of the molecule. The fragmentation of benzoic acid derivatives often involves the loss of hydroxyl, carboxyl, and nitro groups.[8][9][10]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube onto the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

  • Compacting the Sample: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.

    • For a more accurate measurement, heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Purity Assessment: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinder or pipette

  • Vortex mixer or stirring rod

  • Water bath (for temperature control)

Procedure:

  • Solvent Measurement: Add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol (B145695), acetone) to a clean, dry test tube.

  • Temperature Control: Place the test tube in a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

  • Solute Addition: Add a small, known amount (e.g., 10 mg) of this compound to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a rod for a set period (e.g., 1-2 minutes).

  • Observation: Observe the solution to see if the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves completely, continue adding small, known increments of the solute, mixing thoroughly after each addition, until a saturated solution is formed (i.e., solid material remains undissolved).

  • Classification:

    • Soluble: If a significant amount of solute dissolves.

    • Sparingly soluble: If only a small amount of solute dissolves.

    • Insoluble: If virtually no solute dissolves.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the compound's water solubility is low.

  • Titration Setup:

    • Place the beaker containing the acid solution on the magnetic stirrer.

    • Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

  • Initial pH Measurement: Record the initial pH of the solution before adding any titrant.

  • Titration:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point (the volume of NaOH added that is half of the volume at the equivalence point) corresponds to the pH at which the concentrations of the acid and its conjugate base are equal.

    • The pKa is equal to the pH at the half-equivalence point.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

G Synthesis Synthesis Purification Purification Synthesis->Purification Appearance Visual Inspection (Color, Form) Purification->Appearance Solubility Solubility Screening Purification->Solubility MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS pKa pKa Determination Solubility->pKa

A generalized workflow for the physical and spectral characterization of a chemical compound.

References

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, with the CAS number 5081-36-7, is a valuable organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its chemical structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, provides a versatile scaffold for a range of chemical modifications. This technical guide offers a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant applications in drug development, particularly as a precursor to kinase inhibitors and as a potential therapeutic agent itself through its activity as an aromatase inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline powder.[2][3] It is largely insoluble in water but soluble in various organic solvents.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5081-36-7[4][6]
Molecular Formula C₈H₇NO₅[4][6]
Molecular Weight 197.14 g/mol [4][6]
Appearance White to cream to pale brown or pale yellow crystals or powder[2]
Melting Point 232-236 °C[4][6]
Boiling Point 404.9 °C at 760 mmHg[4]
Density 1.43 g/cm³[4]
Water Solubility Insoluble[4][7]
Flash Point 198.7 °C[4]
pKa Not explicitly found in searches
LogP 1.86[8]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Specific peak assignments not available in search results. Expected signals would include a singlet for the methoxy protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton.[9]
¹³C NMR Specific peak assignments not available in search results. Expected signals would include a peak for the methoxy carbon, several peaks for the aromatic carbons, and a peak for the carbonyl carbon of the carboxylic acid.[4]
Mass Spectrometry (EI-MS) Molecular Ion [M]⁺: m/z 197. Key Fragments: m/z 167, 150, 119. The fragmentation likely involves the loss of functional groups such as -OH, -NO₂, and -OCH₃.[2]
Infrared (IR) Spectroscopy Key vibrational bands are expected for O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (methoxy and carboxylic acid), and N-O stretching (nitro group).[2]

Synthesis of this compound

There are multiple synthetic routes to produce this compound. The most common laboratory-scale method is the hydrolysis of its corresponding methyl ester. An alternative industrial method involves the oxidation of a benzyl (B1604629) chloride or benzyl alcohol precursor.

Experimental Protocol: Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate[1][7][10]

This method is a straightforward and high-yielding synthesis suitable for laboratory settings.

Reaction Scheme:

G reactant Methyl 3-methoxy-4-nitrobenzoate product This compound reactant->product reagents reagents 1) KOH, H₂O, Methanol (B129727), Reflux 2) H⁺ (e.g., Potassium bisulfate)

Caption: Hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Materials and Equipment:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Distilled water

  • Saturated aqueous potassium bisulfate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (e.g., 30 mL).[1][7]

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (e.g., 30 mL). Add this basic solution to the stirred solution of the methyl ester.[1][7]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 2 hours with continuous stirring.[1][7]

  • Solvent Removal: After the reflux is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.[1][10]

  • Dilution and Cooling: Dilute the remaining aqueous residue with distilled water (e.g., 20 mL) and cool the mixture in an ice bath.[1][10]

  • Acidification: While stirring, slowly add a saturated aqueous solution of potassium bisulfate to the cooled solution until the pH reaches 3-4. A precipitate of this compound will form.[1][10]

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual salts.[1][10]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final product.[1][10]

Alternative Synthesis: Oxidation of 3-nitro-4-methoxy Benzyl Chloride or Alcohol[9][11]

This method is suitable for larger-scale industrial production.

Reaction Scheme:

G reactant 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol product This compound reactant->product reagents reagents Nitric acid (10-70%) 0-110 °C, 0-2 MPa

Caption: Oxidation of 3-nitro-4-methoxy benzyl derivatives.

General Procedure:

3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol is added to a nitric acid solution (10-70% by mass). The mixture is heated under pressure to facilitate the oxidation of the benzylic position to a carboxylic acid, yielding this compound.[9][11]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several important pharmaceutical compounds.

Precursor to Bosutinib (B1684425)

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6] The synthesis of bosutinib can start from 3-methoxy-4-hydroxybenzoic acid, which undergoes a series of reactions including esterification, alkylation, and importantly, nitration to introduce the nitro group, forming a derivative structurally related to this compound.[4][5][12] This intermediate is then further elaborated to construct the final bosutinib molecule.

Experimental Workflow: Synthesis of Bosutinib Intermediate

G cluster_0 Synthesis of Bosutinib Intermediate Start 3-Methoxy-4-hydroxybenzoic acid Esterification Esterification (e.g., Methanol, Thionyl chloride) Start->Esterification Alkylation Alkylation (e.g., 1-bromo-3-chloropropane) Esterification->Alkylation Nitration Nitration (Nitric acid, Acetic acid) Alkylation->Nitration Reduction Reduction of Nitro Group (e.g., Fe, NH₄Cl) Nitration->Reduction Cyclization Cyclization Reduction->Cyclization Chlorination Chlorination Cyclization->Chlorination Amination Amination Chlorination->Amination End Bosutinib Amination->End

Caption: Synthetic workflow for Bosutinib from a related precursor.

Precursor to Vorozole (B144775)

Vorozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. This compound serves as a precursor in the synthesis of vorozole and its derivatives.[10][13]

Biological Activity: Aromatase Inhibition

This compound has been identified as a potent and selective inhibitor of aromatase.[1][14] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the levels of estrogen can be reduced, which is a crucial therapeutic strategy for hormone-dependent breast cancers.[1] The inhibition of estrogen synthesis by compounds like this compound can lead to the death of breast cancer cells.[1]

Signaling Pathway: Aromatase Inhibition in Estrogen Synthesis

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens Estrogen_Receptor Estrogen Receptor Estrogens->Estrogen_Receptor Gene_Transcription Gene Transcription (Cell Proliferation) Estrogen_Receptor->Gene_Transcription Inhibitor This compound Inhibitor->Aromatase

Caption: Aromatase inhibition by this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard Statements H315Causes skin irritation[3][15]
H319Causes serious eye irritation[3][15]
H335May cause respiratory irritation[3][15]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[3]
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate is well-established, particularly in the synthesis of kinase inhibitors like bosutinib. Furthermore, its intrinsic biological activity as a potent aromatase inhibitor highlights its potential for further investigation as a therapeutic agent in its own right for hormone-dependent cancers. The detailed protocols and data presented in this guide provide a solid foundation for researchers working with this important molecule.

References

3-Methoxy-4-nitrobenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, this compound is a significant chemical compound with diverse applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in organic synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[1][2]

Synonyms: The compound is also known by several other names in literature and commercial listings.

SynonymSource
4-Nitro-m-anisic acid[3]
4-Nitro-3-methoxybenzoic acid[3]
Benzoic acid, 3-methoxy-4-nitro-[1]
m-Anisic acid, 4-nitro-[1]
NSC 148471[1]

A logical relationship diagram illustrating the primary identifiers for the compound is provided below.

Identifier_Relationship C8H7NO5 Chemical Formula C8H7NO5 IUPAC IUPAC Name This compound C8H7NO5->IUPAC defines CAS CAS Number 5081-36-7 IUPAC->CAS is registered as Synonym1 Synonym 4-Nitro-m-anisic acid IUPAC->Synonym1 is also known as Synonym2 Synonym 4-Nitro-3-methoxybenzoic acid IUPAC->Synonym2 is also known as

Fig. 1: Key Identifiers for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular FormulaC₈H₇NO₅[1][2]
Molecular Weight197.14 g/mol [1]
Melting Point233-235 °C[4][5]
AppearanceYellow solid / Primrose yellow liquid[6]
SolubilityInsoluble in water[4][7]
InChI KeyPWURRRRGLCVBMX-UHFFFAOYSA-N[1][2]
Canonical SMILESCOC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-][1]
EC Number225-793-2[1]

Experimental Protocol: Laboratory-Scale Synthesis

This compound is a valuable intermediate in the pharmaceutical and dye industries.[8] A common and reliable method for its synthesis is through the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.[4][8]

Objective: To synthesize this compound via hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Materials and Equipment:

  • Methyl 3-methoxy-4-nitrobenzoate (10 mmol, 2.11 g)

  • Methanol (B129727) (30 mL)

  • Potassium hydroxide (B78521) (30 mmol, 1.68 g)

  • Distilled water

  • Saturated aqueous solution of potassium bisulfate

  • 100 mL Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Beakers, Graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL).[4][8]

  • Base Addition: Separately, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in 30 mL of distilled water. Add this aqueous solution to the stirred solution of the methyl ester.[4][8]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours, ensuring continuous stirring.[4][8]

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol from the mixture by vacuum distillation using a rotary evaporator.[4][8]

  • Dilution and Cooling: Dilute the remaining residue with 20 mL of distilled water and cool the mixture in an ice bath.[4][8]

  • Acidification: While maintaining stirring, slowly acidify the cooled solution by adding a saturated aqueous solution of potassium bisulfate until the pH of the solution reaches 3-4. A precipitate will form.[4][8]

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual salts.[8]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to yield the final product, this compound.[8]

The workflow for this synthesis is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ester Methyl 3-methoxy- 4-nitrobenzoate (in Methanol) Mix Mix & Reflux (2 hours) Ester->Mix Base Potassium Hydroxide (in Water) Base->Mix Evaporate Remove Methanol (Rotary Evaporator) Mix->Evaporate Cool Acidify Acidify to pH 3-4 (Potassium Bisulfate) Evaporate->Acidify Dilute & Cool Filter Vacuum Filtration & Wash Acidify->Filter Precipitate Forms Dry Dry Filter->Dry Product This compound Dry->Product

Fig. 2: Workflow for the Synthesis of this compound.

Applications in Synthesis

This compound is a key building block in organic synthesis.[8] It serves as a precursor for a variety of derivatives, including those used in the development of pharmaceuticals.[8] For instance, it has been used in the synthesis of vorozole (B144775) derivatives.[4][5] Vorozole is a potent and selective non-steroidal aromatase inhibitor. The compound is also utilized in the detection of nitroaromatic compounds and in the production of dyes.[4][5][7]

The role of this compound as a synthetic intermediate is depicted below.

Synthetic_Applications cluster_starting Starting Material cluster_applications Synthetic Targets & Applications A This compound B Vorozole Derivatives (Aromatase Inhibitors) A->B Precursor for C Pharmaceutical Intermediates A->C Building block for D Dyes & Pigments A->D Used in synthesis of E Analytical Reagents (Nitroaromatic Detection) A->E Component in

Fig. 3: Role as a Versatile Synthetic Intermediate.

Biological Significance

While this guide focuses on this compound, it is noteworthy that methoxybenzoic acid derivatives, in general, exhibit a wide spectrum of biological activities.[9] For example, some derivatives have shown potential as anticancer agents by targeting critical cell survival pathways.[9] this compound itself has been investigated for its biological activities, including the inhibition of aromatase, serine proteases, and other kinases, making it a candidate for anti-cancer agent development. It has also been shown to inhibit estrogen synthesis, which can lead to breast cancer cell death in vitro and in vivo.

References

Spectroscopic Profile of 3-Methoxy-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-4-nitrobenzoic acid is a key intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and dyes. Its chemical structure, characterized by a substituted benzene (B151609) ring, imparts a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, alongside a visual representation of the general experimental workflow for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~13.0 (broad s)Singlet (broad)--COOH
8.11–7.92Multiplet-Aromatic-H
7.40–7.21Multiplet-Aromatic-H
3.94Singlet--OCH₃

Solvent: DMSO-d₆. Spectrometer Frequency: 500 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
166.84-COOH
166.37Aromatic C-O
164.38Aromatic C-NO₂
132.59Aromatic C-H
127.83Aromatic C-H
116.14Aromatic C-COOH
56.5 (estimated)-OCH₃

Solvent: DMSO-d₆. Spectrometer Frequency: 126 MHz.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Ring)
~1520, ~1340StrongN-O stretch (Nitro Group)
~1250StrongC-O stretch (Methoxy Group)
~1100MediumC-O stretch (Carboxylic Acid)

Sample Preparation: KBr Pellet or ATR.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
197~40[M]⁺ (Molecular Ion)
180~20[M-OH]⁺
167~100[M-NO]⁺ or [M-CH₂O]⁺
151~30[M-NO₂]⁺
119~60[M-COOH-NO]⁺

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • A relaxation delay of 1-5 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

Instrumentation and Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Derivatization (if necessary): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often performed to improve chromatographic performance.

  • Sample Preparation: Prepare a dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Instrumentation and Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is scanned.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Reporting start Starting Material (e.g., 3-Methoxybenzoic acid) reaction Nitration Reaction (e.g., with HNO₃/H₂SO₄) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Verification analysis Spectral Interpretation nmr->analysis ir->analysis ms->analysis report Technical Guide / Whitepaper analysis->report

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from chemical supplier data, physicochemical principles, and studies on structurally related nitroaromatic compounds to provide a robust framework for its handling and application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Melting Point 232-236 °C[2]
pKa 3.30[3]
Appearance White to cream or pale yellow crystalline powder[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter influencing its bioavailability, formulation, and purification. This compound exhibits solubility characteristics typical of a substituted aromatic carboxylic acid.

Aqueous Solubility

There is conflicting qualitative information regarding the aqueous solubility of this compound. While one source describes it as "very soluble"[3], this is likely an error. Multiple chemical suppliers characterize it as "insoluble in water"[2][5], a qualitative term indicating low solubility.

The presence of a carboxylic acid group suggests that its aqueous solubility is highly dependent on pH. With a pKa of 3.30[3], the compound will exist predominantly in its protonated, less soluble form in acidic solutions (pH < 3.3). In neutral to basic solutions (pH > 3.3), it will deprotonate to form the more soluble carboxylate salt.

For context, the aqueous solubility of structurally similar compounds is provided in the table below.

CompoundAqueous SolubilityTemperature (°C)Source(s)
3-Nitrobenzoic acid2.4 g/L15[6]
3-Methyl-4-nitrobenzoic acid< 1 g/L22[7]

Based on these analogs, the intrinsic aqueous solubility of this compound is estimated to be in the low g/L to sub-g/L range.

Solubility in Organic Solvents

The table below presents quantitative solubility data for the related compound, 3-nitrobenzoic acid, in various organic solvents, which can serve as a useful proxy.

SolventSolubility of 3-Nitrobenzoic Acid (mole fraction, x₁) at 298.15 K (25°C)Source(s)
Methanol0.1581[9]
Ethanol (B145695)0.1293[9]
Acetonitrile (B52724)0.1348[9]
Ethyl Acetate0.1226[9]
Dichloromethane0.0099[9]
Toluene0.0038[9]

It is anticipated that this compound would exhibit a similar solubility trend, with higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Stability Profile

Understanding the chemical stability of this compound is crucial for its storage, handling, and use in synthetic processes.

General Stability and Storage

The compound is considered stable under normal temperatures and pressures[2]. For storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2].

Thermal Stability

Studies on nitrobenzoic acid isomers indicate that they undergo thermal decarboxylation at temperatures exceeding 200°C[10][11]. This decomposition can be an exothermic process[11]. The synthesis of a related compound, 3-nitro-4-alkoxybenzoic acid, involves a reaction at 90°C in nitric acid, suggesting a degree of thermal stability under these specific conditions.

Photostability

Nitroaromatic compounds are known to be susceptible to photodegradation, particularly in aqueous solutions under UV irradiation, a process that can be accelerated by the presence of oxidizing agents like hydrogen peroxide[12][13]. The degradation pathways can be complex, involving hydroxylation of the aromatic ring and eventual ring cleavage[12]. The photolysis of solid nitroaromatic compounds has been identified as a potential source of atmospheric nitrous acid[14]. Therefore, it is advisable to protect solutions of this compound from prolonged exposure to light.

Stability to Hydrolysis

The carboxylic acid functional group is generally stable against hydrolysis. However, the overall stability in aqueous solutions at various pH levels and temperatures has not been specifically documented. The synthesis of nitrobenzoic acids can involve the hydrolysis of their corresponding methyl esters under either acidic or basic conditions, indicating that the nitroaromatic carboxylate structure is stable under these conditions[15][16].

Experimental Protocols

While specific, validated protocols for this compound are not available in the public domain, standard methodologies for determining solubility and stability can be readily applied.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Hydrolytic Stability: Dilute the stock solution in aqueous buffers at different pH values (e.g., pH 2, 7, and 10) and store at various temperatures (e.g., 40°C, 60°C).

    • Oxidative Stability: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose the solid compound and its solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Thermal Stability (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Evaluation: Quantify the decrease in the parent compound's concentration and identify any major degradation products, if possible, using techniques like LC-MS.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

StructurePropertyRelationship Structure-Property Relationship of this compound Structure Molecular Structure C₈H₇NO₅ CarboxylicAcid Carboxylic Acid Group (-COOH) Structure->CarboxylicAcid NitroGroup Nitro Group (-NO₂) Structure->NitroGroup MethoxyGroup Methoxy Group (-OCH₃) Structure->MethoxyGroup AqueousSolubility Aqueous Solubility (pH-dependent) CarboxylicAcid->AqueousSolubility Forms salts at pH > pKa Acidity Acidity (pKa ~3.3) CarboxylicAcid->Acidity Proton donor NitroGroup->Acidity Electron-withdrawing, increases acidity Stability Chemical Stability NitroGroup->Stability Potential for photodegradation OrganicSolubility Solubility in Organic Solvents MethoxyGroup->OrganicSolubility Influences polarity Reactivity Chemical Reactivity AqueousSolubility->Reactivity Affects reaction in aqueous media OrganicSolubility->Reactivity Affects reaction in organic media

Figure 1: Relationship between the molecular structure and physicochemical properties.

ExperimentalWorkflow General Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) S1 Select Solvents (Aqueous & Organic) S2 Prepare Slurry (Excess Solid) S1->S2 S3 Equilibrate (Shake-Flask) S2->S3 S4 Separate Phases (Centrifuge/Filter) S3->S4 S5 Quantify Concentration (e.g., HPLC) S4->S5 End Data Analysis & Reporting S5->End T1 Prepare Solution of Known Conc. T2 Apply Stress Conditions (pH, Temp, Light, Oxidant) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Analyze via Stability- Indicating Method (HPLC) T3->T4 T5 Assess Degradation & Identify Products T4->T5 T5->End Start Compound Received Start->S1 Start->T1

Figure 2: A typical experimental workflow for assessing solubility and stability.

References

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzoic acid, a key organic intermediate, plays a significant role in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in drug development as a precursor to aromatase inhibitors like Vorozole. All quantitative data is presented in structured tables, and key synthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, also known by its synonym 4-nitro-m-anisic acid, is a substituted benzoic acid derivative with the molecular formula C₈H₇NO₅. Its chemical structure, featuring a methoxy (B1213986) group and a nitro group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecules. This guide aims to provide a detailed technical overview of this compound for professionals in research and drug development.

Discovery and History

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance Light yellow to beige crystalline powder
Melting Point 233-235 °C[1]
Boiling Point 404.9 °C at 760 mmHg
Density 1.43 g/cm³[2]
Solubility in Water Insoluble[3]
CAS Number 5081-36-7[4]
Beilstein Registry No. 136456

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The following sections provide detailed experimental protocols for two common approaches.

Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate

This is a straightforward and widely used laboratory-scale synthesis.

Reaction:

G Methyl 3-methoxy-4-nitrobenzoate Methyl 3-methoxy-4-nitrobenzoate Reflux Reflux Methyl 3-methoxy-4-nitrobenzoate->Reflux + Potassium Hydroxide (B78521) (KOH) in Methanol (B129727)/Water Potassium Hydroxide (KOH) in Methanol/Water Potassium Hydroxide (KOH) in Methanol/Water->Reflux Acidification (Potassium Bisulfate) Acidification (Potassium Bisulfate) Reflux->Acidification (Potassium Bisulfate) This compound This compound Acidification (Potassium Bisulfate)->this compound

Diagram 1: Synthesis of this compound via hydrolysis.

Materials and Equipment:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium hydroxide (KOH)

  • Methanol (CH₃OH)

  • Distilled water (H₂O)

  • Potassium bisulfate (KHSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate in methanol.

  • Base Addition: Separately, prepare a solution of potassium hydroxide in distilled water and add it to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 2 hours with continuous stirring.

  • Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation using a rotary evaporator.

  • Dilution and Cooling: Dilute the remaining residue with distilled water and cool the mixture in an ice bath.

  • Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate to a pH of 3-4, which will cause the product to precipitate.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Synthesis via Oxidation of 3-Nitro-4-methoxybenzyl Chloride

This method is suitable for larger-scale industrial production.[5]

Reaction Workflow:

G o-Nitrophenyl methyl ether o-Nitrophenyl methyl ether Chloromethylation Chloromethylation o-Nitrophenyl methyl ether->Chloromethylation + Formaldehyde (B43269), HCl, H2SO4 Formaldehyde, HCl, H2SO4 Formaldehyde, HCl, H2SO4->Chloromethylation 3-Nitro-4-methoxybenzyl chloride 3-Nitro-4-methoxybenzyl chloride Chloromethylation->3-Nitro-4-methoxybenzyl chloride Oxidation Oxidation 3-Nitro-4-methoxybenzyl chloride->Oxidation + Nitric Acid (HNO3) Nitric Acid (HNO3) Nitric Acid (HNO3)->Oxidation This compound This compound Oxidation->this compound

Diagram 2: Two-step synthesis from o-Nitrophenyl methyl ether.

Materials and Equipment:

  • o-Nitrophenyl methyl ether

  • Formaldehyde solution

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Chloromethylation: In a suitable reaction vessel, o-nitrophenyl methyl ether is reacted with formaldehyde and hydrochloric acid in the presence of sulfuric acid at a controlled temperature (e.g., 40-100 °C) to yield 3-nitro-4-methoxybenzyl chloride.[5]

  • Oxidation: The resulting 3-nitro-4-methoxybenzyl chloride is then added to a nitric acid solution (10-70% concentration) and heated (e.g., 0-110 °C) under pressure to oxidize the benzyl (B1604629) chloride to the corresponding benzoic acid.[5]

  • Isolation: After the reaction is complete, the mixture is cooled, and the precipitated this compound is collected by filtration.[5]

Applications in Drug Development and Other Industries

This compound is a crucial intermediate in the pharmaceutical and dye industries.[4]

Precursor to Aromatase Inhibitors

A significant application of this compound is in the synthesis of aromatase inhibitors, which are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer.[6][7] One such prominent drug is Vorozole , a third-generation aromatase inhibitor. The synthesis of Vorozole and its derivatives often utilizes this compound as a starting material.[1]

Signaling Pathway Context: Aromatase Inhibition

Aromatase is a key enzyme (cytochrome P450) that catalyzes the final step of estrogen biosynthesis from androgens.[7] In estrogen-dependent breast cancers, inhibiting aromatase reduces the production of estrogen, thereby slowing down the growth of cancer cells.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor binds to TumorGrowth Tumor Cell Growth EstrogenReceptor->TumorGrowth promotes Vorozole Vorozole (from this compound) Vorozole->Aromatase inhibits

Diagram 3: Simplified pathway of aromatase action and its inhibition.
Intermediate in Dye Synthesis

This compound also serves as an important intermediate in the manufacturing of various dyes. The nitro and methoxy groups can be chemically modified to produce a range of chromophoric systems.

Conclusion

This compound is a chemical compound of significant industrial and academic interest. Its versatile reactivity makes it an indispensable building block in the synthesis of high-value products, most notably in the pharmaceutical sector for the development of life-saving aromatase inhibitors. The synthetic routes outlined in this guide provide reliable methods for its preparation, and the compiled physicochemical data serves as a valuable resource for researchers and chemists. As the demand for targeted therapeutics and advanced materials continues to grow, the importance of key intermediates like this compound is set to increase.

References

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and dye industries. Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This guide details the key physicochemical properties, experimental protocols for its synthesis and purification, and its significant applications, with a focus on its role in the development of therapeutic agents.

Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow or primrose-colored crystalline powder. It is sparingly soluble in water but shows better solubility in organic solvents.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 4-Nitro-m-anisic acid, 4-Nitro-3-methoxybenzoic acidPubChem[2], Sigma-Aldrich
CAS Number 5081-36-7Sigma-Aldrich
Molecular Formula C₈H₇NO₅PubChem[2]
Molecular Weight 197.14 g/mol PubChem[2]
Melting Point 233-235 °CSigma-Aldrich
Density 1.43 g/cm³Home Sunshine Pharma[3]
Boiling Point 404.9 °C at 760 mmHgHome Sunshine Pharma[3]
pKa Data not readily available
¹H NMR Specific data not available. See note below.
¹³C NMR Specific data not available. See note below.
IR (KBr) Spectrum availablePubChem[2]
Mass Spec (m/z) Top Peak: 167, 2nd Highest: 119, 3rd Highest: 150PubChem[2]

Note on NMR Data: While specific, verified ¹H and ¹³C NMR spectra for this compound were not found in the available literature, data for the isomeric compound 3-methoxy-2-nitrobenzoic acid in DMSO-d₆ shows characteristic aromatic proton signals between 7.59 and 7.64 ppm and a methoxy proton signal at 3.93 ppm.[4] For aromatic carboxylic acids, the carboxylic proton typically appears as a broad singlet downfield (>10 ppm). In ¹³C NMR, the carboxylic carbon is expected in the 165-185 ppm region, aromatic carbons between 110-160 ppm, and the methoxy carbon around 55-60 ppm.

Experimental Protocols

Synthesis of this compound via Hydrolysis

A common and efficient laboratory-scale synthesis of this compound involves the hydrolysis of its methyl ester, methyl 3-methoxy-4-nitrobenzoate.[5]

Materials and Equipment:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727) (CH₃OH)

  • Distilled water (H₂O)

  • Saturated aqueous solution of potassium bisulfate (KHSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (30 mL).

  • Base Addition: Prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (30 mL) and add it to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring.

  • Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Precipitation: Dilute the residue with distilled water (20 mL) and cool the mixture in an ice bath. Slowly acidify the solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove residual salts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

General Recrystallization Protocol for Purification

Further purification can be achieved by recrystallization. The choice of solvent is critical and should be determined experimentally; solvents to test include water, ethanol, or mixtures thereof.

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool slowly. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and cover it with a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring and add more hot solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis. Its functional groups can be selectively modified to create more complex molecules. A notable application is its use as a precursor in the synthesis of vorozole (B144775) , a non-steroidal aromatase inhibitor that has been investigated for the treatment of breast cancer.[6] The synthesis of vorozole derivatives often begins with modifications of this compound.[6]

Furthermore, this compound has been utilized in the development of analytical methods, for instance, in the detection of nitroaromatic compounds using quantum dots.

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Methyl 3-methoxy-4-nitrobenzoate in Methanol B Add Aqueous KOH Solution A->B C Reflux for 2 hours B->C D Remove Methanol (Rotovap) C->D Cool to RT E Dilute with Water & Cool D->E F Acidify with KHSO4 to pH 3-4 E->F G Vacuum Filter Precipitate F->G H Wash with Cold Water G->H I Dry the Product H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Role as a Precursor in Vorozole Synthesis

G Role in Aromatase Inhibitor Synthesis A This compound B Chemical Modifications (e.g., Reduction, Cyclization) A->B Serves as starting material C Vorozole Derivatives B->C Leads to D Aromatase Inhibition C->D Exhibit E Breast Cancer Treatment (Investigational) D->E Therapeutic application

Caption: Role of this compound in vorozole synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory tract irritation. It is also suspected of causing genetic defects.[2] Store in a tightly closed container in a cool, dry, and well-ventilated area.

This document provides a summary of the key technical information regarding this compound. Researchers should always consult comprehensive Safety Data Sheets (SDS) before handling this chemical.

References

3-Methoxy-4-nitrobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid, is a pivotal chemical intermediate with significant applications in the pharmaceutical and dye industries.[1][2][3] Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, provides a versatile scaffold for a wide range of chemical transformations. This guide offers an in-depth analysis of its synthesis, key reactions, and applications, particularly focusing on its role in drug development, supported by experimental protocols and structured data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 5081-36-7[4][5][6]
Molecular Formula C₈H₇NO₅[4][5]
Molecular Weight 197.14 g/mol [4][5][6]
Appearance Light yellow to beige crystalline powder[3]
Melting Point 233-235 °C[4][6]
IUPAC Name This compound[5]
SMILES COC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-][4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving nitration or oxidation reactions. One common industrial method involves the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride.

Experimental Protocol: Oxidation of 3-nitro-4-methoxy benzyl chloride

This protocol is based on the method described in patent CN104356000A.[1]

Materials:

  • 3-nitro-4-methoxy benzyl chloride

  • Nitric acid solution (60% concentration)

  • Reaction flask (500ml, four-necked)

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Charge a 500ml four-necked reaction flask with 300ml of a 60% nitric acid solution.

  • Add the 3-nitro-4-methoxy benzyl chloride to the nitric acid solution.

  • Commence stirring and slowly heat the mixture to a reaction temperature of 85-90 °C.

  • Maintain the reaction at this temperature under a pressure of 0.1 MPa for 10 hours.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate to isolate the crude 3-nitro-4-methoxybenzoic acid.

  • The filtrate can be collected for potential recycling.

  • The final product is a white crystal with a reported yield of 87.2% and a purity of 99.4%.[1]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A 3-nitro-4-methoxy benzyl chloride C Oxidation Reaction (85-90°C, 10h, 0.1MPa) A->C B 60% Nitric Acid B->C D Cooling & Filtration C->D E This compound D->E F Filtrate (for recycling) D->F G cluster_1 Key Reactions of this compound A This compound B Acyl Chloride Formation (Oxalyl Chloride, DMF) A->B G Further Synthesis A->G C Amidation (Ammonia) B->C D 3-Methoxy-4-nitrobenzamide C->D E Reduction D->E F 3-Amino-4-methoxybenzamide (Red Base KL) E->F I Azo Dyes & Pigments F->I H Vorozole Derivatives G->H G cluster_2 This compound in Drug Discovery A This compound B Intermediate for API Synthesis A->B C Aromatase Inhibitors B->C D Serine Protease Inhibitors B->D E Analgesics & Anti-inflammatory Agents B->E F Oncology (Breast Cancer) C->F D->F G Inflammation & Pain Management E->G

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methoxy-4-nitrobenzoic Acid from 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-4-nitrobenzoic acid, a key intermediate in the production of various pharmaceuticals and dyes.[1] The protocol details the direct nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. This method is an effective example of electrophilic aromatic substitution, where the positions of the substituents on the aromatic ring direct the incoming nitro group. The provided experimental procedure is designed for laboratory-scale synthesis, ensuring a reliable and reproducible outcome. Safety precautions are emphasized due to the corrosive and reactive nature of the reagents involved.

Introduction

This compound is a valuable building block in organic synthesis. Its chemical structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, allows for a variety of subsequent chemical transformations. The synthesis from 3-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this specific case, the directing effects of both groups align to favor the introduction of the nitro group at the 4-position, ortho to the methoxy group and meta to the carboxylic acid group.

Reaction and Mechanism

The nitration of 3-methoxybenzoic acid is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The nitronium ion is then attacked by the electron-rich aromatic ring of 3-methoxybenzoic acid to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product, this compound. Careful temperature control is crucial to prevent the formation of dinitrated byproducts.[3]

Experimental Protocol

3.1. Materials and Equipment

Reagents Grade Supplier
3-Methoxybenzoic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeFisher Scientific
Concentrated Nitric Acid (HNO₃)ACS GradeVWR
Crushed Ice--
Distilled Water--
Methanol (B129727)ACS GradeVWR
Equipment
250 mL Beaker
100 mL Beaker
Magnetic Stirrer with Stir Bar
Ice Bath
Thermometer
Pasteur Pipette
Büchner Funnel and Filter Flask
Vacuum Source
pH paper
Standard laboratory glassware

3.2. Procedure

  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid.

    • Cool the beaker in an ice bath.

    • Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Reaction Setup:

    • In a 250 mL beaker, dissolve 5.0 g of 3-methoxybenzoic acid in 20 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice bath to below 5 °C with gentle stirring.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid using a Pasteur pipette.

    • Maintain the reaction temperature below 10 °C throughout the addition by controlling the rate of addition and ensuring efficient cooling.[3]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly and carefully over approximately 100 g of crushed ice in a larger beaker with vigorous stirring.

    • A precipitate of this compound will form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold distilled water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification and Drying:

    • Recrystallize the crude product from a minimal amount of hot methanol or an ethanol-water mixture to obtain a purified product.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

3.3. Safety Precautions

  • This experiment must be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Strict temperature control is essential to prevent runaway reactions.

  • Always add acid to water, never the other way around, when preparing dilutions. In this protocol, the reaction mixture is added to ice.

Data Presentation

Parameter Value Reference
Molecular FormulaC₈H₇NO₅[4]
Molecular Weight197.14 g/mol [5]
AppearanceLight yellow to beige crystalline powder[1]
Melting Point191-193 °C[6]
Purity (Typical)>98%[5]
Yield (Typical)75-85%[1]

Visualization

Signaling Pathway

Synthesis_Pathway Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product 3-Methoxybenzoic_acid 3-Methoxybenzoic acid 3-Methoxy-4-nitrobenzoic_acid This compound 3-Methoxybenzoic_acid->3-Methoxy-4-nitrobenzoic_acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->3-Methoxy-4-nitrobenzoic_acid

Caption: Reaction scheme for the nitration of 3-methoxybenzoic acid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Nitration of 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, dye, and materials science industries. 3-Methoxybenzoic acid is a disubstituted benzene (B151609) ring, and the regiochemical outcome of its nitration is governed by the directing effects of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) substituents. The methoxy group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Consequently, the nitration of 3-methoxybenzoic acid is expected to yield a mixture of mononitrated isomers, primarily at the positions activated by the methoxy group. Under more forcing conditions, dinitration products may also be formed. This document provides a detailed protocol for the mononitration of 3-methoxybenzoic acid and summarizes the key data for the expected products.

Data Presentation

The nitration of 3-methoxybenzoic acid can theoretically yield three primary mononitrated isomers. The exact yield and isomer distribution are highly dependent on the specific reaction conditions. Dinitration can occur under more stringent conditions.

Table 1: Physicochemical Data of Starting Material and Potential Nitration Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
3-Methoxybenzoic AcidC₈H₈O₃152.15586-38-9104-107
3-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.144920-80-3253-257[1]
3-Methoxy-4-nitrobenzoic acidC₈H₇NO₅197.145081-36-7188-190
3-Methoxy-6-nitrobenzoic acidC₈H₇NO₅197.1420725-57-1161-163
3-Methoxy-2,4-dinitrobenzoic acidC₈H₆N₂O₇242.14119031-63-9Not readily available
3-Methoxy-4,6-dinitrobenzoic acidC₈H₆N₂O₇242.1413320-95-5Not readily available

Note: The melting point of 3-Methoxy-2-nitrobenzoic acid has conflicting reports in the literature. The value presented is from a commercial supplier.[1] The isomer distribution and overall yield for the nitration of 3-methoxybenzoic acid are not widely reported and should be determined empirically.

Experimental Protocols

1. Mononitration of 3-Methoxybenzoic Acid

This protocol is a representative procedure for the mononitration of 3-methoxybenzoic acid using a standard nitrating mixture of nitric acid and sulfuric acid.

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • Separatory funnel

  • pH paper

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully add 5 mL of concentrated nitric acid. Cool the test tube in an ice bath. Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid to the nitric acid. Keep the nitrating mixture in the ice bath until needed.

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-methoxybenzoic acid. Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid. Stir the mixture until all the 3-methoxybenzoic acid has dissolved.

  • Nitration Reaction: While maintaining the temperature of the 3-methoxybenzoic acid solution between 0 and 10 °C, add the cold nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes with continuous stirring.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. A precipitate of the nitrated products should form.

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product is a mixture of isomers. Separation can be achieved by fractional crystallization or column chromatography. For a general purification by recrystallization, dissolve the crude product in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

2. Dinitration of 3-Methoxybenzoic Acid (General Considerations)

To achieve dinitration, more forcing reaction conditions are typically required. This can include:

  • Higher Temperatures: Increasing the reaction temperature to 40-50°C or higher after the initial addition of the nitrating mixture.[2]

  • Longer Reaction Times: Extending the reaction time at room temperature or elevated temperatures.[2]

  • Stronger Nitrating Agents: Using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) in the nitrating mixture.

The expected dinitration products would be 3-methoxy-2,4-dinitrobenzoic acid and/or 3-methoxy-4,6-dinitrobenzoic acid, depending on the directing effects of the substituents on the mononitrated intermediate. The separation and purification of these dinitrated products would require chromatographic techniques.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: 3-Methoxybenzoic Acid dissolve Dissolve in conc. H₂SO₄ in an ice bath (0-10°C) start->dissolve add_nitro Slowly add Nitrating Mixture to dissolved starting material (maintain 0-10°C) dissolve->add_nitro prep_nitro Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) in an ice bath prep_nitro->add_nitro stir_cold Stir in ice bath (30 min) add_nitro->stir_cold stir_rt Stir at room temperature (1 hour) stir_cold->stir_rt quench Pour reaction mixture onto crushed ice stir_rt->quench filter Vacuum filter crude product quench->filter wash Wash with cold water filter->wash purify Purify by recrystallization (e.g., from ethanol) or column chromatography wash->purify product Final Product: Mixture of Nitro-3-methoxybenzoic acid isomers purify->product Signaling_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Potential Products reactant 3-Methoxybenzoic Acid arenium Arenium Ion Intermediate (Sigma Complex) reactant->arenium Electrophilic Attack reagents Nitrating Mixture (HNO₃ + H₂SO₄) nitronium Nitronium ion (NO₂⁺) (Electrophile) reagents->nitronium Generation nitronium->arenium product2 3-Methoxy-2-nitrobenzoic acid arenium->product2 Deprotonation product4 This compound arenium->product4 Deprotonation product6 3-Methoxy-6-nitrobenzoic acid arenium->product6 Deprotonation

References

Application Notes and Protocols: 3-Methoxy-4-nitrobenzoic Acid as a Precursor for Vorozole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid is a key starting material in the synthesis of various pharmacologically active compounds, including vorozole (B144775) and its derivatives. Vorozole is a potent, non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. By inhibiting this enzyme, vorozole and its derivatives effectively reduce circulating estrogen levels, thereby suppressing the growth of hormone-receptor-positive breast cancer.

These application notes provide a comprehensive overview of the synthesis of vorozole derivatives from this compound, including detailed experimental protocols for key transformations and a summary of the biological activity of these compounds.

Synthetic Pathway Overview

The synthesis of a vorozole derivative from this compound involves a multi-step process, which can be broadly categorized as follows:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 4-amino-3-methoxybenzoic acid.

  • Benzotriazole (B28993) Ring Formation: The resulting ortho-amino benzoic acid undergoes diazotization followed by intramolecular cyclization to form the core benzotriazole structure.

  • Functional Group Manipulation and Side Chain Introduction: The carboxylic acid group on the benzotriazole ring is converted to a chloromethyl group, which then serves as an attachment point for the 1,2,4-triazole (B32235) moiety, a key pharmacophore for aromatase inhibition.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Vorozole Derivative 3-Methoxy-4-nitrobenzoic_acid This compound 4-Amino-3-methoxybenzoic_acid 4-Amino-3-methoxybenzoic Acid 3-Methoxy-4-nitrobenzoic_acid->4-Amino-3-methoxybenzoic_acid Reduction 6-Methoxy-1H-benzotriazole-5-carboxylic_acid 6-Methoxy-1H-benzotriazole-5-carboxylic Acid 4-Amino-3-methoxybenzoic_acid->6-Methoxy-1H-benzotriazole-5-carboxylic_acid Diazotization & Cyclization 6-(Hydroxymethyl)-1H-benzotriazole 6-(Hydroxymethyl)-1H-benzotriazole 6-Methoxy-1H-benzotriazole-5-carboxylic_acid->6-(Hydroxymethyl)-1H-benzotriazole Reduction 6-(Chloromethyl)-1H-benzotriazole 6-(Chloromethyl)-1H-benzotriazole 6-(Hydroxymethyl)-1H-benzotriazole->6-(Chloromethyl)-1H-benzotriazole Chlorination Vorozole_Derivative Vorozole Derivative 6-(Chloromethyl)-1H-benzotriazole->Vorozole_Derivative N-Alkylation with 1,2,4-Triazole

Caption: Synthetic workflow for a vorozole derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methoxybenzoic Acid

This protocol describes the reduction of the nitro group of this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

  • Hydrogenation vessel (e.g., Parr apparatus)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (e.g., 5.0 g) in methanol (e.g., 100 mL).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A study on a similar compound, 3-nitro-4-methoxy-acetylaniline, showed 100% conversion with 99.9% selectivity under optimized conditions[1].

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-amino-3-methoxybenzoic acid.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of 6-Methoxy-1H-benzotriazole-5-carboxylic Acid

This protocol details the formation of the benzotriazole ring through diazotization and intramolecular cyclization of 4-amino-3-methoxybenzoic acid. This method is adapted from the synthesis of a structurally similar compound, benzotriazole-5-carboxylic acid, which reported a yield of 91%[2].

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Glacial acetic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Deionized water

Procedure:

  • Prepare a solution of 4-amino-3-methoxybenzoic acid (e.g., 10 mmol) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-methoxy-1H-benzotriazole-5-carboxylic acid.

Protocol 3: Synthesis of 6-(Chloromethyl)-1H-benzotriazole

This protocol outlines the reduction of the carboxylic acid to an alcohol, followed by chlorination.

Part A: Reduction to 6-(Hydroxymethyl)-1H-benzotriazole

Materials:

  • 6-Methoxy-1H-benzotriazole-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of LiAlH₄ (or a solution of BH₃·THF) in anhydrous THF at 0 °C, slowly add a solution of 6-methoxy-1H-benzotriazole-5-carboxylic acid in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess hydride by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(hydroxymethyl)-1H-benzotriazole.

Part B: Chlorination to 6-(Chloromethyl)-1H-benzotriazole

This procedure is adapted from the synthesis of 1-(chloromethyl)benzotriazole, which reported a yield of 78%[1].

Materials:

  • 6-(Hydroxymethyl)-1H-benzotriazole

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a flask containing 6-(hydroxymethyl)-1H-benzotriazole, add thionyl chloride dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to give 6-(chloromethyl)-1H-benzotriazole.

Protocol 4: Synthesis of Vorozole Derivative

This final step involves the N-alkylation of 1,2,4-triazole with the previously synthesized 6-(chloromethyl)-1H-benzotriazole.

Materials:

  • 6-(Chloromethyl)-1H-benzotriazole

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate (or sodium hydride) in anhydrous DMF, add 1,2,4-triazole and stir for 30 minutes at room temperature.

  • Add a solution of 6-(chloromethyl)-1H-benzotriazole in anhydrous DMF dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired vorozole derivative.

Data Presentation

The following tables summarize key quantitative data for vorozole and its derivatives.

Table 1: Synthesis Yields for Key Intermediates

IntermediateStarting MaterialReaction TypeYield (%)Reference
4-Amino-3-methoxy-acetylaniline3-Nitro-4-methoxy-acetylanilineCatalytic Hydrogenation>99 (Selectivity)[1]
Benzotriazole-5-carboxylic acid3,4-Diaminobenzoic acidDiazotization & Cyclization91[2]
1-(Chloromethyl)benzotriazole1-(Hydroxymethyl)benzotriazoleChlorination78[1]

Table 2: In Vitro Aromatase Inhibitory Activity of Vorozole and Derivatives

CompoundTargetIC₅₀ (nM)Cell Line/Enzyme SourceReference
VorozoleAromatase1.38Human Placental[3]
VorozoleAromatase0.44Rat Ovarian Granulosa Cells[3]
VorozoleAromatase (CYP19A1)4.17Human Liver Microsomes[4]
Letrozole (B1683767) (Reference)Aromatase (CYP19A1)7.27Human Liver Microsomes[4]
Vorozole-based Sulfamate (S)-(+)-enantiomerAromatase0.52JEG-3 cells[5][6]
Vorozole-based Sulfamate (S)-(+)-enantiomerSteroid Sulfatase280JEG-3 cells[5][6]

Signaling Pathway

Vorozole derivatives exert their therapeutic effect by inhibiting the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens. The following diagram illustrates the aromatase signaling pathway and the point of inhibition by vorozole.

G cluster_0 Aromatase Signaling Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor GeneExpression Gene Expression (Cell Proliferation, Growth) EstrogenReceptor->GeneExpression Vorozole Vorozole Derivative Vorozole->Aromatase Inhibition

Caption: Aromatase inhibition by a vorozole derivative.

Conclusion

This compound serves as a versatile and readily available precursor for the synthesis of vorozole and its derivatives. The synthetic route, while multi-step, involves well-established chemical transformations. The resulting compounds have demonstrated potent and selective inhibition of the aromatase enzyme, highlighting their potential as therapeutic agents for hormone-dependent breast cancer. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working in this area.

References

Application of 3-Methoxy-4-nitrobenzoic Acid in the Synthesis of Novel Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-methoxy-4-nitrobenzoic acid as a key starting material in the synthesis of potent aromatase inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and synthetic workflows.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It catalyzes the aromatization of the A-ring of androgens, such as testosterone (B1683101) and androstenedione, to produce estradiol (B170435) and estrone, respectively. In postmenopausal women, the peripheral aromatization of androgens is the primary source of estrogen. Since many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a key therapeutic strategy. Aromatase inhibitors (AIs) effectively lower circulating estrogen levels, thereby reducing the growth stimulus for cancer cells.[1][2]

This compound is a versatile starting material for the synthesis of non-steroidal aromatase inhibitors. Its chemical structure provides a scaffold that can be elaborated to incorporate the necessary pharmacophoric features for potent and selective inhibition of the aromatase enzyme. This document details the synthesis of a vorozole-derived sulfamate, a potent aromatase inhibitor, starting from this compound.

Signaling Pathway of Aromatase Inhibition

Aromatase inhibitors function by blocking the active site of the aromatase enzyme, preventing it from converting androgens to estrogens. This leads to a significant reduction in estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive breast cancer cells.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activates AromataseInhibitor Aromatase Inhibitor (e.g., Vorozole derivative) AromataseInhibitor->Aromatase Inhibits Synthesis_Workflow Start This compound Step1 Reduction & Cyclization (Formation of Benzotriazole derivative 43) Start->Step1 Step2 Esterification (Formation of Methyl Ester 45) Step1->Step2 Step3 Reduction (Formation of Alcohol 46) Step2->Step3 Step4 Oxidation (Formation of Aldehyde) Step3->Step4 Step5 Grignard Reaction (Addition of Phenyl Group) Step4->Step5 Step6 Chlorination Step5->Step6 Step7 Triazole Formation Step6->Step7 Step8 Deprotection Step7->Step8 Step9 Sulfamoylation Step8->Step9 End Vorozole-derived Sulfamate 51 Step9->End

References

Applications of 3-Methoxy-4-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid (CAS No: 5081-36-7) is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its bifunctional nature, featuring both a carboxylic acid and a nitro group, allows for sequential and regioselective modifications, making it an ideal starting material for complex molecular architectures. The methoxy (B1213986) group further influences the electronic properties and reactivity of the benzene (B151609) ring.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Application Notes

This compound is a key precursor in the synthesis of various targeted therapies, including kinase inhibitors and aromatase inhibitors. Its strategic importance lies in its efficient conversion to 3-amino-4-methoxybenzoic acid and its subsequent derivatives, which are pivotal intermediates in the construction of heterocyclic scaffolds common in many drug molecules.[3]

Key Synthetic Transformations and Applications:
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 3-amino-4-methoxybenzoic acid. This transformation is a gateway to a vast number of amide coupling reactions, which are fundamental in medicinal chemistry for the assembly of complex drug candidates.[3] This amino derivative is a key intermediate for fluoroquinolones and sulfonamides, as well as antivirals such as HIV and HCV protease inhibitors.[3]

  • Amide Bond Formation: The carboxylic acid moiety can be activated and coupled with various amines to form amides. This reaction is central to the synthesis of numerous pharmaceuticals. For instance, 3-methoxy-4-nitrobenzamide (B1366988) can be synthesized, which can then be further functionalized.[4]

  • Precursor to Kinase Inhibitors: The structural motif derived from this compound is found in several kinase inhibitors. For example, while not a direct starting material, the synthesis of the Bcr-Abl and Src kinase inhibitor Bosutinib involves a nitration step on a related 3-methoxybenzoic acid derivative, highlighting the importance of the nitro-methoxy-benzoyl scaffold.[5][6][7]

  • Synthesis of Aromatase Inhibitors: this compound is a documented starting material in the synthesis of Vorozole derivatives.[1][8] Vorozole is a non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 3-Amino-4-methoxybenzoic Acid

This protocol describes the reduction of the nitro group of this compound to an amine. The resulting 3-amino-4-methoxybenzoic acid is a versatile intermediate for further pharmaceutical synthesis. This procedure is adapted from a similar reduction of a nitro-substituted methoxybenzoate derivative.[5]

Reaction Scheme:

G start This compound reagents Iron powder (Fe) Ammonium (B1175870) chloride (NH4Cl) Methanol (B129727)/Water start->reagents product 3-Amino-4-methoxybenzoic acid reagents->product

Caption: Reduction of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (per 0.03 mol)Notes
This compound197.145.91 g (0.03 mol)Starting material
Iron powder55.845.6 g (0.10 mol)Reducing agent
Ammonium chloride53.498.4 g (0.157 mol)Catalyst/Proton source
Methanol32.04170 mLSolvent
Water18.0230 mLCo-solvent

Procedure:

  • To a mixture of methanol (70 mL) and water (30 mL) in a round-bottom flask equipped with a reflux condenser, add powdered iron (5.6 g) and ammonium chloride (8.4 g).

  • Heat the resulting suspension to reflux with stirring for 10 minutes.

  • In a separate beaker, dissolve this compound (5.91 g) in heated methanol (100 mL).

  • Add the solution of this compound dropwise to the refluxing iron and ammonium chloride suspension.

  • Continue heating at reflux for 4 hours.

  • After the reaction is complete, filter the hot mixture to remove the iron catalyst.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • The resulting residue can be further purified by recrystallization to afford 3-amino-4-methoxybenzoic acid.

Protocol 2: Synthesis of 3-Methoxy-4-nitrobenzamide

This protocol details the conversion of the carboxylic acid group of this compound into a primary amide using oxalyl chloride for activation, followed by reaction with ammonia (B1221849).[4]

Reaction Scheme:

G start This compound step1 1. Oxalyl chloride, DMF (cat.) 2. Ammonia (NH3) start->step1 product 3-Methoxy-4-nitrobenzamide step1->product

Caption: Amide formation from this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (per 58.4 mmol)Notes
This compound197.1411.52 g (58.4 mmol)Starting material
Tetrahydrofuran (THF)72.11~316 mLSolvent
Oxalyl chloride126.935.6 mL (64.3 mmol)Activating agent
N,N-Dimethylformamide (DMF)73.09A few dropsCatalyst
Ammonia gas17.03ExcessNucleophile
Ethyl acetate (B1210297) (EtOAc)88.11100 mLFor workup
1 N Hydrochloric acid (HCl)36.462 x 100 mLFor workup
Brine-2 x 100 mLFor workup
Sodium sulfate (B86663) (Na2SO4)142.04As neededDrying agent

Procedure:

  • Dissolve this compound (11.52 g) in THF (158 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add oxalyl chloride (5.6 mL) dropwise, followed by a few drops of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture to dryness under reduced pressure.

  • Redissolve the residue in THF (158 mL) and cool to 0 °C.

  • Bubble ammonia gas through the solution for 10 minutes, which will result in the formation of a yellow precipitate.

  • Remove the ice bath, seal the flask, and allow the mixture to stir overnight.

  • Add ethyl acetate (100 mL) to the mixture.

  • Filter the solids, wash with water, and dry to yield 3-methoxy-4-nitrobenzamide (expected yield ~88%).

  • Additional product can be recovered from the filtrate by removing the organic solvent under reduced pressure, redissolving the residue in EtOAc, washing with 1 N HCl and brine, drying over Na2SO4, filtering, and concentrating.

Protocol 3: General Procedure for Amide Coupling with 3-Amino-4-methoxybenzoic Acid

This protocol provides a general method for the coupling of 3-amino-4-methoxybenzoic acid with a generic amine (R-NH2) using standard peptide coupling reagents. This type of reaction is crucial for synthesizing a wide range of pharmaceutical compounds.

Workflow:

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup and Purification A Dissolve 3-Amino-4-methoxybenzoic acid in anhydrous DCM B Add HOBt and EDCI A->B C Stir for 15 min for activation B->C D Add amine (R-NH2) and DIPEA C->D E Stir overnight at room temperature D->E F Monitor reaction by TLC E->F G Aqueous workup F->G H Purification by chromatography G->H

Caption: General workflow for amide coupling.

Materials:

Reagent/SolventNotes
3-Amino-4-methoxybenzoic acidStarting material (1.0 eq)
Amine (R-NH2)Coupling partner (1.1 eq)
1-Hydroxybenzotriazole (HOBt)Coupling additive (1.2 eq)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)Coupling agent (1.2 eq)
N,N-Diisopropylethylamine (DIPEA)Base (2.5 eq)
Anhydrous Dichloromethane (DCM)Solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (R-NH2, 1.1 eq) followed by DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • The crude product can then be purified by column chromatography on silica (B1680970) gel.

Signaling Pathway Visualization

The derivatives of this compound are often used to synthesize inhibitors of critical signaling pathways implicated in cancer. For example, Bosutinib, which shares a similar structural heritage, is a potent inhibitor of the Bcr-Abl and Src tyrosine kinases. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration.

G cluster_pathway Bcr-Abl and Src Signaling Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src BcrAbl Bcr-Abl Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) BcrAbl->Downstream Src->Downstream Proliferation Cell Proliferation Survival Migration Downstream->Proliferation Inhibitor Bosutinib (Synthesized from related precursors) Inhibitor->BcrAbl Inhibitor->Src

Caption: Inhibition of Bcr-Abl and Src pathways.

This diagram illustrates how kinase inhibitors developed from precursors like this compound can block key signaling nodes, thereby inhibiting cancer cell proliferation and survival.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions. Yields and reaction conditions may require optimization.

References

Application Notes and Protocols: 3-Methoxy-4-nitrobenzoic Acid in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid is a versatile chemical intermediate pivotal in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, high-performance dyes and pigments.[1] Its structure, featuring methoxy, nitro, and carboxylic acid functional groups, allows for a range of chemical modifications, making it a valuable starting material for complex molecular architectures. In the realm of colorants, it is a key precursor for the synthesis of various azo dyes and pigments, which are characterized by the presence of the azo group (–N=N–).[2] These compounds are the largest and most versatile class of synthetic organic colorants. This document provides detailed application notes, experimental protocols, and an overview of the potential biological applications of dyes derived from this compound, catering to researchers in materials science and drug development.

Application in Azo Dye and Pigment Synthesis

The primary application of this compound in dye synthesis involves its conversion to an amino derivative, which can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. The general synthetic pathway involves the following key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 3-amino-4-methoxybenzoic acid.

  • Amidation (Optional but common for pigments): The carboxylic acid group can be converted to an amide. A prominent example is the synthesis of N-(3-amino-4-methoxyphenyl)benzamide, also known as Fast Red KD Base, a crucial intermediate for a range of red pigments.[3]

  • Diazotization: The resulting aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the azo bridge and yields the final dye or pigment.

This synthetic route is the foundation for producing a variety of colorants, including the commercially significant Pigment Red 146.[4]

Experimental Protocols

The following protocols are representative examples of the synthesis of an azo pigment derived from this compound.

Protocol 1: Synthesis of N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD Base)

This protocol outlines the synthesis of a key intermediate derived from this compound.

Step 1: Amidation of this compound

  • In a round-bottom flask, suspend this compound (19.7 g, 0.1 mol) in a suitable solvent such as toluene (B28343) (150 mL).

  • Add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature with stirring.

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture and slowly add it to a stirred solution of aniline (B41778) (9.3 g, 0.1 mol) in a suitable solvent like toluene at 0-5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the resulting precipitate, wash with a dilute sodium bicarbonate solution and then with water.

  • Dry the crude N-(3-nitro-4-methoxyphenyl)benzamide.

Step 2: Reduction of N-(3-nitro-4-methoxyphenyl)benzamide

  • In a hydrogenation vessel, dissolve the N-(3-nitro-4-methoxyphenyl)benzamide (27.2 g, 0.1 mol) in a suitable solvent like ethanol (B145695) (200 mL).

  • Add a catalytic amount of palladium on carbon (5% Pd/C).

  • Pressurize the vessel with hydrogen gas (3-4 atm) and stir at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain N-(3-amino-4-methoxyphenyl)benzamide.

Protocol 2: Synthesis of a Naphthol Azo Pigment (e.g., Pigment Red 146)

This protocol describes the synthesis of a representative red pigment using the intermediate from Protocol 1.

Step 1: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide

  • In a beaker, prepare a solution of N-(3-amino-4-methoxyphenyl)benzamide (2.42 g, 0.01 mol) in a mixture of hydrochloric acid (5 mL) and water (20 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with a Naphthol Derivative

  • In a separate beaker, dissolve a suitable coupling component, such as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) (3.7 g, 0.01 mol), in an aqueous sodium hydroxide (B78521) solution (1 g NaOH in 50 mL water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with vigorous stirring.

  • A brightly colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Filter the pigment, wash thoroughly with water until the filtrate is neutral, and then dry in an oven at 60-70 °C.

Data Presentation

The properties of the resulting dyes and pigments are crucial for their application. Below is a table summarizing typical data for a pigment like Pigment Red 146, synthesized from a derivative of this compound.

PropertyValueReference
Chemical Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide[5]
C.I. Name Pigment Red 146[4]
CAS Number 5280-68-2[6]
Molecular Formula C33H26ClN5O6[6]
Molecular Weight 611.04 g/mol [4]
Color Bluish-red[4]
Heat Resistance 200 °C for 10 min[6]
Lightfastness (Textile) 7 (on a scale of 1-8)[6]
Solvent Resistance Good[4]

Spectroscopic Data (Typical for Azo Dyes):

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) 3400-3200 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1680-1630 (C=O stretching of amide), 1600-1450 (C=C aromatic stretching and N=N stretching)
UV-Vis (λmax in nm) 400-550 (π → π* transition of the azo chromophore)

Biological Applications and Signaling Pathways

Azo dyes are not only important as colorants but also exhibit a range of biological activities, making them of interest to drug development professionals. Azo compounds have been reported to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][7][8]

Antimicrobial Activity

The antimicrobial mechanism of action of some azo compounds is believed to involve interactions with enzymes on the bacterial membrane.[9] The lipophilicity of the dye can facilitate its passage through the cell membrane, leading to the disruption of cellular processes. Additionally, some azo dyes can induce oxidative stress in bacteria.[10]

Enzyme Inhibition

Certain azo dyes have been identified as inhibitors of specific enzymes. For instance, a series of azo dyes were screened for their inhibitory potential against chorismate synthase, a key enzyme in the shikimate pathway of fungi and bacteria.[11] This pathway is essential for the biosynthesis of aromatic amino acids in these organisms but is absent in mammals, making it an attractive target for antimicrobial drug development. The azo dye PH011669 was identified as a potent inhibitor of chorismate synthase from Paracoccidioides brasiliensis.[11] Molecular docking studies suggest that the inhibitor binds to the active site of the enzyme, primarily through electrostatic interactions.[11]

Visualizations

General Synthetic Workflow for Azo Dyes from this compound

G A This compound B Reduction (e.g., H2, Pd/C) A->B C 3-Amino-4-methoxybenzoic Acid B->C D Amidation (Optional, e.g., with Aniline) C->D F Diazotization (NaNO2, HCl, 0-5 °C) C->F Direct Diazotization E Aromatic Amine Intermediate (e.g., Fast Red KD Base) D->E E->F G Diazonium Salt F->G I Azo Coupling G->I H Coupling Component (e.g., Naphthol derivative) H->I J Azo Dye / Pigment I->J

Caption: Synthetic pathway from this compound to azo dyes.

Inhibition of Chorismate Synthase by an Azo Dye

G cluster_shikimate Shikimate Pathway (in Fungi/Bacteria) Shikimate Shikimate-3-phosphate EPSP 5-Enolpyruvylshikimate-3-phosphate Shikimate->EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate CS->Chorismate Result Disruption of Amino Acid Synthesis -> Antimicrobial Effect CS->Result AromaticAA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AromaticAA AzoDye Azo Dye Inhibitor (e.g., PH011669) Inhibition Inhibition AzoDye->Inhibition Inhibition->CS

Caption: Azo dye inhibition of the shikimate pathway for antimicrobial activity.

References

Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Methoxy-4-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is robust, reproducible, and suitable for the determination of this compound in bulk drug substances and during various stages of pharmaceutical development. This document provides comprehensive guidance for researchers, scientists, and drug development professionals on implementing this analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this compound is essential for quality control, process monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of individual components in a mixture. This application note details a reliable isocratic reverse-phase HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Melting Point 233-235 °C
Appearance White to cream or pale yellow crystalline powder[2]
Solubility Insoluble in water.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below. A reverse-phase HPLC method is employed for the separation and quantification of this compound.[4][5] This method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and acidified water.[5]

ParameterRecommended Conditions
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Detection Wavelength 230 nm[5]
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation: Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.[5] Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.[5]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase (ACN:0.1% H3PO4 in H2O, 50:50) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solution (1000 µg/mL in Methanol) WorkingStandards Working Standards (Dilution with Mobile Phase) StandardInjection Standard Injections WorkingStandards->StandardInjection SamplePrep Sample Solution (Dissolve in Mobile Phase & Filter) SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection (Mobile Phase) SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration StandardInjection->PeakIntegration SampleInjection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. An example of a data summary table is provided below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 13.5215023410.0
Standard 23.5137558925.0
Standard 33.5375112350.0
Standard 43.521502245100.0
Standard 53.513004567200.0
Sample 13.52148975399.2
Sample 23.531510234100.5

Signaling Pathways and Logical Relationships

The logical relationship for method validation according to ICH guidelines is presented below. This ensures the suitability of the analytical method for its intended purpose.

Validation cluster_precision Precision MethodValidation Method Validation (ICH Guidelines) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical workflow for HPLC method validation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement in a laboratory setting for routine analysis and quality control purposes. Proper method validation should be performed to ensure the accuracy and precision of the results for specific applications. For mass spectrometry applications, it is recommended to substitute phosphoric acid with a volatile modifier like formic acid in the mobile phase.[4]

References

Application Note and Protocol for the Purification of 3-Methoxy-4-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 3-Methoxy-4-nitrobenzoic acid via recrystallization. The protocol is designed to be a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development, aiming to achieve high purity of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Purity of this starting material is often critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent dissolves the target compound sparingly at room temperature but has a high solubility at its boiling point. Upon cooling of the saturated solution, the compound crystallizes in a pure form, while the impurities remain in the mother liquor. This application note details a protocol for the recrystallization of this compound, using ethanol (B145695) as the recommended solvent.

Compound Data

PropertyValueReference
Chemical Name This compound
CAS Number 5081-36-7
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance Light yellow to beige crystalline powder[1]
Melting Point 233-235 °C[1]
Solubility in Water Insoluble[2]
Solubility in Ethanol Sparingly soluble at room temperature, soluble at elevated temperatures.

Experimental Protocol

This protocol is based on established methodologies for the purification of aromatic carboxylic acids by recrystallization. Ethanol is recommended as a suitable solvent for this compound due to its favorable solubility characteristics for similar compounds.[3]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Watch glass or drying dish

  • Oven or desiccator

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • Handle the hot glassware with caution to prevent burns.

Procedure
  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask volume should be about 2-3 times the estimated solvent volume).

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to the flask to create a slurry.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Gradually add more hot ethanol in small portions until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid byproducts) are visible in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a stemless glass funnel on the same hot plate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution containing the dissolved compound through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed to the funnel.

    • Turn on the vacuum source and carefully pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask into the funnel. The flask can be rinsed with a small amount of the ice-cold mother liquor to aid in the transfer.

  • Washing and Drying:

    • Wash the collected crystals in the Buchner funnel with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass or drying dish.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature or in a desiccator.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 3-Methoxy-4- nitrobenzoic acid B Add minimal hot ethanol A->B C Stir and Heat B->C D Completely Dissolved Solution C->D E Insoluble Impurities Present? D->E F Perform Hot Filtration E->F Yes G Clear Hot Filtrate E->G No F->G H Slow Cooling to Room Temperature G->H I Cool in Ice Bath H->I J Crystal Slurry I->J K Vacuum Filtration J->K L Wash with Cold Ethanol K->L M Dry Crystals L->M N Pure 3-Methoxy-4- nitrobenzoic acid M->N

Caption: Workflow for the purification of this compound by recrystallization.

Characterization of Purified Product

The purity of the recrystallized this compound can be assessed by the following methods:

  • Melting Point Determination: A sharp melting point range that is close to the literature value (233-235 °C) is a good indicator of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates the absence of significant impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): Comparison of the spectra of the recrystallized product with standard reference spectra can confirm the identity and purity of the compound.

References

Application Notes and Protocols: 3-Methoxy-4-nitrobenzoic Acid as a Laboratory Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid (MNBA) is a versatile laboratory reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, possessing both a carboxylic acid and a nitro group on a substituted benzene (B151609) ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various laboratory settings.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 5081-36-7[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance White to pale yellow crystalline powder
Melting Point 233-235 °C[2]
Solubility Sparingly soluble in water, soluble in common organic solvents like methanol (B129727), ethanol (B145695), and acetone.

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various organic compounds, including pharmaceuticals, dyes, and other fine chemicals. The presence of the carboxylic acid group allows for esterification, amidation, and other related transformations, while the nitro group can be readily reduced to an amine, opening up further synthetic possibilities.

Laboratory-Scale Synthesis of this compound

While often commercially available, this compound can also be synthesized in the laboratory, typically through the hydrolysis of its corresponding methyl ester.[3]

Experimental Protocol:

Reaction: Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Distilled water

  • Potassium bisulfate (KHSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (30 mL).[3]

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (30 mL). Add this solution to the stirred solution of the methyl ester.[3]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.[3]

  • Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.[3]

  • Acidification: Dilute the residue with distilled water (20 mL) and cool in an ice bath. Slowly add a saturated aqueous solution of potassium bisulfate with stirring until the pH of the solution reaches 3-4, leading to the precipitation of the product.[3]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water and dry in a desiccator or vacuum oven.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Methyl 3-methoxy-4-nitrobenzoate211.172.1110
Potassium hydroxide56.111.6830

Expected Yield: ~85-95%

Experimental Workflow:

G cluster_start Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up cluster_isolation Isolation start Dissolve Methyl 3-methoxy-4-nitrobenzoate in Methanol add_koh Add Aqueous KOH start->add_koh Stirring reflux Reflux for 2 hours add_koh->reflux remove_meoh Remove Methanol reflux->remove_meoh acidify Acidify with KHSO4 remove_meoh->acidify filter Vacuum Filtration acidify->filter dry Dry Product filter->dry

Workflow for the synthesis of this compound.
Precursor for the Synthesis of Aromatase Inhibitors (e.g., Vorozole)

This compound is a known precursor for the synthesis of vorozole (B144775), a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[4][5] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the triazole and benzotriazole (B28993) ring systems.

Synthetic Pathway Overview:

G MNBA This compound AMBA 3-Methoxy-4-aminobenzoic acid MNBA->AMBA Nitro Reduction Intermediate1 Amide/Ester Intermediate AMBA->Intermediate1 Functional Group Transformation Intermediate2 Benzotriazole Precursor Intermediate1->Intermediate2 Cyclization Vorozole Vorozole Intermediate2->Vorozole Triazole Formation

Synthetic pathway from MNBA to Vorozole.

Experimental Protocol: Reduction of the Nitro Group

Reaction: Reduction of this compound to 3-Methoxy-4-aminobenzoic acid

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 1.97 g, 10 mmol) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (e.g., 1.68 g, 30 mmol) and ammonium chloride (e.g., 1.60 g, 30 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Quantitative Data for Nitro Reduction:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound197.141.9710
Iron Powder55.841.6830
Ammonium Chloride53.491.6030

Expected Yield: >90%

Application in Medicinal Chemistry: Aromatase Inhibition

Derivatives of this compound, such as vorozole, are potent aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[4][5]

Mechanism of Action: Aromatase Inhibition

Non-steroidal aromatase inhibitors like vorozole typically contain a nitrogen-containing heterocyclic ring (a triazole in the case of vorozole) that coordinates to the heme iron atom in the active site of the aromatase enzyme (a cytochrome P450 enzyme).[6] This interaction prevents the natural substrate (androgens) from binding and being converted to estrogens.

Signaling Pathway:

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis ER Estrogen Receptor Estrogens->ER Binding Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation Vorozole Vorozole (Aromatase Inhibitor) Vorozole->Aromatase Inhibition

Aromatase inhibition by Vorozole.

Application in Analytical Chemistry: Detection of Nitroaromatic Compounds

This compound has been used in the development of fluorescent sensing systems for the detection of other nitroaromatic compounds, which are often environmental pollutants or components of explosives. The principle often relies on the fluorescence quenching of quantum dots (QDs).

Principle of Detection:

The electron-deficient nature of the nitroaromatic analyte, when in close proximity to the electron-rich surface of a quantum dot, can lead to a charge transfer that quenches the fluorescence of the quantum dot. This compound can be used as a reference compound or to functionalize the surface of the QDs to enhance selectivity.

Experimental Protocol: Fluorescence Quenching Assay

Materials:

  • Cadmium Selenide (CdSe) Quantum Dots (or other suitable QDs)

  • Chloroform or other suitable solvent

  • Nitroaromatic analyte solution (e.g., 2,4,6-trinitrotoluene (B92697) - TNT)

  • This compound (as a reference or for surface modification)

  • Fluorometer

Procedure:

  • Prepare QD Solution: Disperse a known concentration of CdSe QDs in a suitable solvent like chloroform.[7]

  • Prepare Analyte Solutions: Prepare a series of standard solutions of the nitroaromatic analyte and this compound in the same solvent.

  • Fluorescence Measurement: a. Record the initial fluorescence intensity (I₀) of the QD solution. b. Add aliquots of the nitroaromatic analyte solution to the QD solution and record the fluorescence intensity (I) after each addition. c. Repeat the process with this compound to compare the quenching efficiency.

  • Data Analysis: Plot the fluorescence quenching data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher.

Logical Relationship for Detection:

G QD Quantum Dot (Fluorophore) Emission Fluorescence Emission QD->Emission Quenching Fluorescence Quenching QD->Quenching Excitation Excitation Light Excitation->QD Analyte Nitroaromatic Analyte (Quencher) Analyte->Quenching Quenching->Emission Reduces Intensity

Fluorescence quenching by nitroaromatic compounds.

Summary of Quantitative Data

The following table summarizes key quantitative data for the reactions described in this document.

ReactionKey ReagentProductTypical Yield (%)Reference
Hydrolysis of Methyl 3-methoxy-4-nitrobenzoatePotassium hydroxideThis compound85-95[3]
Nitro ReductionIron/Ammonium Chloride3-Methoxy-4-aminobenzoic acid>90-
Synthesis of 3-nitro-4-methoxybenzanilide3-nitro-4-chlorobenzoic acid3-nitro-4-chlorobenzanilide95.8-97[2][8]
Methoxylation of 3-nitro-4-chlorobenzanilideSodium hydroxide/Methanol3-nitro-4-methoxybenzanilide~93[8]

Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions and reagent purity. Always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) before handling any chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-nitrobenzoic acid. Our aim is to help you optimize your reaction yields and purity through detailed experimental protocols, troubleshooting advice, and clear data presentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete Hydrolysis: The hydrolysis of the methyl ester precursor may not have gone to completion.- Verify Reaction Time and Temperature: Ensure the reaction is refluxed for the recommended duration (e.g., 2 hours).[1] - Check Base Concentration: Use the appropriate concentration and molar excess of the base (e.g., potassium hydroxide).[1]
Loss During Workup: Product may be lost during extraction, washing, or filtration steps.- Ensure Complete Precipitation: After acidification, cool the solution in an ice bath to maximize precipitation.[1] - Minimize Wash Volumes: Use cold distilled water for washing the precipitate to reduce product loss due to solubility.[1]
Side Reactions (Nitration Route): Formation of undesired isomers (e.g., 2-nitro or 6-nitro isomers) can reduce the yield of the desired 4-nitro product.- Control Reaction Temperature: Perform the nitration at low temperatures (e.g., 0-5°C) to improve regioselectivity.[2] - Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to maintain temperature control and minimize side reactions.
Presence of Impurities in the Final Product Incomplete Hydrolysis: Unreacted methyl 3-methoxy-4-nitrobenzoate remains.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding with workup. - Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol).
Formation of Isomeric Byproducts (Nitration Route): The presence of other nitro isomers.- Optimize Nitration Conditions: As mentioned above, careful control of temperature and reagent addition is crucial. - Purification: Isomers can often be separated by fractional crystallization or column chromatography.
Inorganic Salts: Residual salts from the base or acid used in the reaction.- Thorough Washing: Wash the filtered product thoroughly with cold distilled water until the washings are neutral.[1]
Reaction Fails to Proceed or is Sluggish Inactive Reagents: Degradation of starting materials or reagents.- Use Fresh Reagents: Ensure the starting ester and the base (for hydrolysis) or nitrating agents are of high purity and have been stored correctly.
Insufficient Activation (Nitration Route): The conditions are not sufficient to generate the nitronium ion electrophile.- Use Concentrated Acids: Employ a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the nitronium ion effectively.[2]
Formation of a Tar-like Substance Over-nitration or Oxidation: Reaction conditions are too harsh, leading to the formation of dinitro compounds or oxidation of the aromatic ring.[3]- Maintain Low Temperatures: Strictly control the reaction temperature.[3] - Use a Milder Nitrating Agent: Consider alternative nitrating agents if tarring is a persistent issue.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the hydrolysis of methyl 3-methoxy-4-nitrobenzoate[1] and the direct nitration of 3-methoxybenzoic acid.[2] The hydrolysis route is often preferred for its high yield and purity, avoiding the formation of isomeric byproducts that can occur during direct nitration.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: Standard analytical techniques can be used for characterization:

  • Melting Point: Compare the observed melting point with the literature value.[1]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]

Q3: What safety precautions should I take during the synthesis?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Hydrolysis Route: Potassium hydroxide (B78521) is corrosive. Methanol (B129727) is flammable and toxic.[1]

  • Nitration Route: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

Q4: Can I use a different base for the hydrolysis of the methyl ester?

A4: While potassium hydroxide is commonly used, other strong bases like sodium hydroxide can also be employed. However, reaction conditions such as concentration and reaction time may need to be re-optimized.

Q5: How does the methoxy (B1213986) group influence the nitration of 3-methoxybenzoic acid?

A5: The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The activating effect of the methoxy group is stronger, thus directing the incoming nitro group primarily to the positions ortho and para to it (positions 2, 4, and 6). Steric hindrance from the adjacent carboxylic acid group at position 1 and the methoxy group at position 3 can influence the regioselectivity.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate

This protocol is adapted from a reliable laboratory-scale synthesis method.[1]

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Potassium Hydroxide (KOH)

  • Methanol (CH₃OH)

  • Distilled Water (H₂O)

  • Potassium Bisulfate (KHSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Dissolve methyl 3-methoxy-4-nitrobenzoate in methanol in a round-bottom flask.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide in distilled water and add it to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring.

  • Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation.

  • Dilution and Cooling: Dilute the residue with distilled water and cool the mixture in an ice bath.

  • Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate to a pH of 3-4, which will cause the product to precipitate.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration and wash it with cold distilled water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Effect of Nitrating Agent on Yield and Purity (Hypothetical Data for Illustrative Purposes)

Nitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
HNO₃/H₂SO₄0-528595
Fuming HNO₃-10 to 01.59092
HNO₃ in Acetic Anhydride10-1537897

Table 2: Influence of Base on Hydrolysis Yield (Hypothetical Data for Illustrative Purposes)

Base (3 eq.)SolventReflux Time (h)Yield (%)
KOHMethanol/Water295
NaOHMethanol/Water2.592
LiOHTHF/Water488

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Methyl 3-methoxy-4-nitrobenzoate in Methanol add_base Add Aqueous KOH Solution start->add_base reflux Reflux for 2 hours add_base->reflux remove_methanol Remove Methanol (Vacuum Distillation) reflux->remove_methanol dilute_cool Dilute with Water and Cool in Ice Bath remove_methanol->dilute_cool acidify Acidify with KHSO4 to pH 3-4 dilute_cool->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Vacuum Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Product filter_wash->dry end end dry->end Final Product: This compound

References

Technical Support Center: Nitration of 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the nitration of 3-methoxybenzoic acid. Below you will find troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of the desired nitro-substituted products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and common byproducts in the nitration of 3-methoxybenzoic acid?

A1: The nitration of 3-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH).

  • The methoxy group is an activating, ortho-, para-directing group.

  • The carboxylic acid group is a deactivating, meta-directing group.

Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the methoxy group and not significantly deactivated by the carboxylic acid group. The primary products and byproducts are positional isomers:

  • Major Product: 4-nitro-3-methoxybenzoic acid is generally the major product due to the strong directing effect of the methoxy group to its para position, which is sterically accessible.

  • Common Byproducts:

    • 2-nitro-3-methoxybenzoic acid: The ortho position to the methoxy group is also activated, leading to the formation of this isomer.

    • 6-nitro-3-methoxybenzoic acid: This is another possible ortho isomer.

    • Dinitro compounds: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to products like 4,6-dinitro-3-methoxybenzoic acid.

Q2: How can I control the regioselectivity of the nitration to favor the desired isomer?

A2: Controlling the reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically between 0-10°C) is critical to prevent over-nitration and reduce the formation of unwanted isomers.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent (mixed acid) to the solution of 3-methoxybenzoic acid helps to control the reaction temperature and prevent localized "hot spots" that can lead to side reactions.

  • Stoichiometry: Using a controlled amount of the nitrating agent (close to a 1:1 molar ratio) will minimize the likelihood of dinitration.

Q3: What is a standard nitrating mixture for this reaction?

A3: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺).

Q4: How can I purify the desired product from the isomeric byproducts?

A4: The separation of positional isomers can be challenging. The most common purification technique is recrystallization . The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water, can be effective. The different isomers will likely have slightly different solubilities in a given solvent, allowing for their separation through careful crystallization. In some cases, column chromatography may be necessary for achieving high purity.

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of the desired product 1. Incomplete reaction. 2. Formation of multiple isomers. 3. Over-nitration to dinitro compounds. 4. Loss of product during work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Strictly control the reaction temperature (0-10°C). 3. Use a stoichiometric amount of the nitrating agent. 4. Optimize the recrystallization solvent and procedure to minimize loss in the mother liquor.
Product is an oil or fails to solidify 1. Presence of significant amounts of isomeric impurities, which can lower the melting point of the mixture. 2. Incomplete removal of residual acids from the work-up.1. Attempt to purify a small sample by column chromatography to isolate the main component and induce crystallization. 2. Ensure the crude product is thoroughly washed with cold water to remove any residual nitric or sulfuric acid.[1]
Dark brown or black reaction mixture 1. Oxidation of the starting material or product. 2. Decomposition due to excessively high reaction temperatures.1. Maintain strict temperature control throughout the addition of the nitrating agent. 2. Ensure the nitrating mixture is added slowly and with efficient stirring.
Difficult to separate isomers 1. Similar solubility of the isomeric products in the chosen recrystallization solvent.1. Experiment with different recrystallization solvents or solvent mixtures. 2. Consider using column chromatography with a suitable eluent system for separation.

Experimental Protocols

Key Experiment: Nitration of 3-Methoxybenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask, dissolve a known amount of 3-methoxybenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. It is crucial to maintain the internal reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The crude product should precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove residual acids.

  • Purification: Purify the crude product by recrystallization, for example, from an ethanol/water mixture.

Data Presentation

Table 1: Expected Products in the Nitration of 3-Methoxybenzoic Acid

Compound Name Position of Nitro Group Expected Yield Notes
4-nitro-3-methoxybenzoic acidpara to -OCH₃, meta to -COOHMajor ProductSterically favored and electronically activated position.
2-nitro-3-methoxybenzoic acidortho to -OCH₃, ortho to -COOHMinor ByproductElectronically activated but sterically hindered.
6-nitro-3-methoxybenzoic acidortho to -OCH₃, meta to -COOHMinor ByproductElectronically activated position.
Dinitro-3-methoxybenzoic acidsMultipleTrace/ByproductMore likely under harsh reaction conditions.

Note: The exact quantitative distribution of isomers is highly dependent on the specific reaction conditions.

Visualizations

Nitration_Pathway sub 3-Methoxybenzoic Acid reagents HNO₃ / H₂SO₄ conditions Low Temperature (0-10°C) Slow Addition prod_major 4-Nitro-3-methoxybenzoic Acid (Major Product) reagents->prod_major Favored Pathway byprod_1 2-Nitro-3-methoxybenzoic Acid (Byproduct) reagents->byprod_1 Minor Pathway byprod_2 6-Nitro-3-methoxybenzoic Acid (Byproduct) reagents->byprod_2 Minor Pathway byprod_3 Dinitro Products (Side Reaction) reagents->byprod_3 Harsh Conditions

Caption: Reaction pathway for the nitration of 3-methoxybenzoic acid.

Troubleshooting_Nitration start Experiment Start low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_temp Control Temperature (0-10°C) low_yield->check_temp Yes dark_mixture Dark Mixture? oily_product->dark_mixture No wash_thoroughly Wash with Cold Water oily_product->wash_thoroughly Yes success Successful Synthesis dark_mixture->success No slow_addition Slow Reagent Addition dark_mixture->slow_addition Yes check_stoich Check Stoichiometry check_temp->check_stoich purify Recrystallize or Column Chromatography check_stoich->purify wash_thoroughly->purify purify->success slow_addition->check_temp

Caption: Troubleshooting workflow for the nitration of 3-methoxybenzoic acid.

References

Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 3-Methoxy-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory synthesis method is the direct nitration of 3-Methoxybenzoic acid. An alternative route involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.[1] Another reported method starts from o-Nitrophenyl methyl ether, which undergoes chloromethylation followed by oxidation.

Q2: What is the most critical factor affecting the yield in the nitration of 3-Methoxybenzoic acid?

A2: Temperature control is the most critical factor. The nitration reaction is highly exothermic, and elevated temperatures can lead to the formation of unwanted side products, such as dinitro compounds, significantly reducing the yield of the desired product.[2]

Q3: What are the typical side products observed in this synthesis, and how can they be minimized?

A3: The primary side products are isomeric nitrobenzoic acids and dinitro compounds. The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director, which can lead to a mixture of isomers.[2] Dinitration can occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). To minimize these, it is crucial to maintain a low reaction temperature and control the addition rate of the nitrating agent.

Q4: My final product appears as a dark-colored or tar-like substance. What is the likely cause?

A4: The formation of dark or tarry substances often indicates runaway side reactions, such as oxidation or excessive nitration. This is typically caused by a loss of temperature control, leading to a rapid increase in the reaction temperature. Impurities in the starting materials can also contribute to these decomposition reactions.

Q5: What is the recommended method for purifying the crude this compound?

A5: The most common and effective purification method is recrystallization.[2] Water or an ethanol/water mixture is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low Yield of Precipitated Product
Potential Cause Recommended Action
Incomplete Nitration - Verify Reagent Concentration: Ensure that concentrated nitric and sulfuric acids are used. The presence of water can inhibit the formation of the nitronium ion (NO₂⁺).- Check Reaction Time and Temperature: A reaction temperature that is too low may result in an incomplete reaction. Ensure the reaction proceeds for the recommended duration at the optimal temperature.
Suboptimal Reaction Temperature - Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 0-15°C for nitration) using an ice bath. A higher temperature increases the likelihood of side reactions.[2]
Loss of Product During Work-up - Ensure Complete Precipitation: After quenching the reaction with ice water, ensure the solution is sufficiently cold to maximize the precipitation of the product.- Minimize Transfer Losses: Be meticulous during filtration and washing steps to avoid mechanical loss of the product.
Improper pH for Precipitation - Acidify Correctly: When synthesizing via hydrolysis, ensure the solution is acidified to the correct pH (typically 3-4) to fully precipitate the carboxylic acid.[1]
Issue 2: Product is Impure (e.g., incorrect melting point, presence of multiple spots on TLC)
Potential Cause Recommended Action
Formation of Isomeric Byproducts - Optimize Nitrating Conditions: The ratio of nitric acid to sulfuric acid can be adjusted to improve the selectivity for the desired isomer.- Controlled Reagent Addition: Add the nitrating agent dropwise and slowly to the reaction mixture to maintain a consistent temperature and minimize localized overheating, which can favor the formation of side products.
Dinitration - Strict Temperature Control: Avoid exceeding the recommended reaction temperature.[2]- Stoichiometric Control: Use the correct molar ratio of the nitrating agent. An excess of nitric acid can promote dinitration.
Inefficient Purification - Optimize Recrystallization: - Solvent Choice: Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[2] - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[2] - Washing: Wash the filtered crystals with a small amount of cold solvent to remove residual impurities.[2]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound.

Parameter Condition Observed Yield Purity Reference
Nitric Acid Concentration 60% Nitric Acid88.5%99.5%[1]
98% Nitric AcidLower yield with decarboxylation byproducts-[1]
Reaction Temperature (Nitration) 30-100°C (preferred 60-95°C)HighHigh[1]
< 30°CLow reaction rate-[1]
> 100°CIncreased side productsLow[1]
Synthesis Route Hydrolysis of Methyl EsterGood YieldHigh[1]
Oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride87.2%99.4%[4]

Experimental Protocols

Protocol 1: Synthesis via Nitration of 3-Methoxybenzoic Acid
  • Dissolution: In a round-bottom flask, dissolve 3-Methoxybenzoic acid in concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to 0-5°C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of 3-Methoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained between 5-15°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for the specified time to allow the reaction to go to completion.

  • Precipitation: Slowly pour the reaction mixture onto crushed ice with constant stirring. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate[1]
  • Dissolution: In a 100 mL round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (B129727) (30 mL).[1]

  • Base Addition: Prepare a solution of potassium hydroxide (B78521) (1.68 g, 30 mmol) in distilled water (30 mL) and add it to the stirred solution of the methyl ester.[1]

  • Reflux: Heat the reaction mixture to reflux for 2 hours with continuous stirring.[1]

  • Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation.[1]

  • Dilution and Cooling: Dilute the residue with distilled water (20 mL) and cool the mixture in an ice bath.[1]

  • Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4, causing the product to precipitate.[1]

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration and wash with cold distilled water.[1]

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Nitration Nitration (H2SO4, HNO3, 0-15°C) 3-Methoxybenzoic Acid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound via nitration.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? LowYield->SideReactions LossDuringWorkup Loss During Work-up? LowYield->LossDuringWorkup CheckReagents Verify Reagent Concentration & Reaction Time/Temp IncompleteReaction->CheckReagents If yes ControlTemp Strict Temperature Control (0-15°C) SideReactions->ControlTemp If yes OptimizeWorkup Optimize Precipitation & Filtration LossDuringWorkup->OptimizeWorkup If yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Purification of 3-Methoxy-4-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 3-Methoxy-4-nitrobenzoic acid. This crucial intermediate in pharmaceutical synthesis often presents unique purification hurdles. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to streamline your purification processes and ensure the highest product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method is the nitration of 3-methoxybenzoic acid.[1][2] Potential impurities from this process include:

  • Unreacted Starting Material: Residual 3-methoxybenzoic acid.

  • Regioisomers: Other nitro-substituted isomers such as 2-nitro-3-methoxybenzoic acid, 4-nitro-3-methoxybenzoic acid, and 6-nitro-3-methoxybenzoic acid can form.[2]

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-methoxybenzoic acids.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture may be present.

Q2: How can I effectively remove unreacted 3-methoxybenzoic acid?

A2: Unreacted 3-methoxybenzoic acid can often be removed through careful recrystallization, as its solubility profile is different from the nitrated product. If significant amounts are present, an acid-base extraction can be employed to separate the more acidic nitro-substituted benzoic acid from the less acidic starting material, although this can be challenging due to the similar pKa values.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For polar aromatic compounds like this compound, a mixed solvent system is often effective. A good starting point is a mixture of a polar protic solvent like ethanol (B145695) or isopropanol (B130326) with water.[3] The crude product is dissolved in the minimum amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form.

Q4: My purified product is off-white or yellowish. What causes this discoloration and how can I remove it?

A4: A yellowish tint can be due to the presence of nitro-containing impurities or colored byproducts from side reactions.[4] Treatment with activated charcoal during the recrystallization process can often remove these colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Be aware that using too much charcoal can lead to a loss of the desired product.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and quantifying impurities.[5] Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of the purification.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any isomeric impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound. The compound may be highly impure.Use a lower-boiling point solvent or a different solvent system. Try adding a small amount of a "good" solvent to the oily mixture and gently warming until it dissolves, then allow for very slow cooling.[8]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10]
Low recovery of purified product. Too much solvent was used for recrystallization or washing. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[11]
Crystals are very fine or powder-like. The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Acid-Base Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete separation of layers. The densities of the organic and aqueous layers are too similar. An emulsion has formed.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[12] Gently swirl or stir the mixture instead of vigorous shaking to prevent emulsion formation.
Low yield after re-precipitation. The pH was not sufficiently acidic to fully protonate the carboxylate salt. The product has some solubility in the acidic aqueous solution.Ensure the pH is well below the pKa of the carboxylic acid (typically pH 1-2) by adding acid dropwise and checking with pH paper. Cool the solution in an ice bath to minimize solubility before filtration.[13]
Product precipitates as a sticky solid. The product is "oiling out" during precipitation.Ensure the solution is well-stirred during acidification. Consider adding the acidic solution to the basic extract slowly with vigorous stirring.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Heat the filtrate to boiling and add hot water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purity Assessment by HPLC
  • Mobile Phase: A common mobile phase for analyzing nitrobenzoic acids is a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) with an acidic pH.

  • Column: A C18 reverse-phase column is typically used.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of known concentration of pure this compound and a solution of the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the purification and troubleshooting of this compound.

Purification_Workflow crude Crude 3-Methoxy-4- nitrobenzoic Acid recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization hot_filtration Hot Filtration recrystallization->hot_filtration cooling Slow Cooling hot_filtration->cooling impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_product Pure Product vacuum_filtration->pure_product soluble_impurities_removed Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities_removed

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree start Recrystallization Issue oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent or Use Slower Cooling oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization Yes (Supersaturated) concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes (Not Saturated) check_solvent_amount Minimize Solvent Volume for Dissolution & Washing low_yield->check_solvent_amount Yes success Successful Purification low_yield->success No change_solvent->success induce_crystallization->success concentrate_solution->success check_solvent_amount->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Purification of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methoxy-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: If synthesized by nitration of 3-methoxybenzoic acid, residual 3-methoxybenzoic acid may be present. If prepared by hydrolysis of its methyl ester, unreacted methyl 3-methoxy-4-nitrobenzoate could be an impurity.

  • Isomeric Byproducts: Nitration of 3-methoxybenzoic acid can lead to the formation of other nitro-isomers, such as 3-methoxy-2-nitrobenzoic acid or 3-methoxy-6-nitrobenzoic acid.

  • Side-Reaction Products: Demethylation of the methoxy (B1213986) group under harsh acidic or high-temperature conditions can result in the formation of 3-hydroxy-4-nitrobenzoic acid. Over-nitration can also lead to dinitro-substituted products.[1]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up may persist in the crude product.

Q2: My purified this compound is off-white or yellowish. How can I decolorize it?

A2: Discoloration is typically due to the presence of colored impurities, often arising from the oxidation of phenolic impurities or the formation of conjugated byproducts.[2] An effective method for decolorization is to treat the solution of the crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[3]

Q3: After recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is highly supersaturated. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[4] Using a different solvent or a solvent mixture with a lower boiling point can also be effective.[5]

Q4: I have a low yield after recrystallization. How can I improve it?

A4: Low recovery is a common challenge in recrystallization. The most frequent causes are using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. To prevent premature crystallization, pre-heat your filtration apparatus (funnel and receiving flask) before hot filtration.[1][4]

Q5: How can I assess the purity of my this compound?

A5: The purity of your compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range close to the literature value (233-235 °C). A broad or depressed melting point indicates the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can separate the main compound from its impurities, providing a precise purity value. A common method involves a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water containing a small amount of acid like formic or phosphoric acid.[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick qualitative method to visualize the number of components in your sample.[5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product does not dissolve in the chosen recrystallization solvent, even with heating. The solvent is not sufficiently polar.Try a more polar solvent. For nitroaromatic compounds, alcoholic solvents like ethanol (B145695) or methanol (B129727) are often a good starting point. Solvent mixtures can also be effective.[5]
Product dissolves but does not crystallize upon cooling. The solution is not saturated. The cooling process is too rapid. Impurities are inhibiting crystallization.Evaporate some of the solvent to concentrate the solution. Allow the solution to cool slowly to room temperature before further cooling. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Poor separation of the desired compound from impurities by column chromatography. Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.4 for the desired compound. Ensure the amount of crude material is typically 1-5% of the mass of the silica (B1680970) gel.[5]
The acidic product is not precipitating during acid-base extraction. The pH of the aqueous layer is not sufficiently acidic.Slowly add a concentrated acid (e.g., HCl) while monitoring the pH with pH paper or a pH meter until the solution is acidic (pH ~2).[7]

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Nitrobenzoic Acids (Illustrative Data)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%[8]70-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble in the cold solvent.
Acid-Base Extraction >98%85-95%Excellent for separating acidic compounds from neutral or basic impurities.Requires the use of acids and bases, and subsequent removal of salts.
Column Chromatography >99.5%60-80%Highly effective for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, and can be more expensive.

Note: The data presented are typical values for substituted nitrobenzoic acids and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the recrystallization of crude this compound.

1. Solvent Selection:

  • Place a small amount of the crude material (10-20 mg) in a test tube.

  • Add a few drops of a test solvent (e.g., ethanol, methanol, or an ethanol/water mixture) at room temperature.

  • If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating this compound from neutral or basic impurities.

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

2. Extraction:

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

3. Re-precipitation:

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution becomes acidic (pH ~2), at which point the purified this compound will precipitate.

4. Isolation:

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Mandatory Visualizations

Purification_Workflow Crude Crude 3-Methoxy-4- nitrobenzoic Acid Dissolve Dissolve in Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Cool Slow Cooling Dissolve->Cool No insoluble impurities Hot_Filtration->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Product Isolate->Dry Pure Pure 3-Methoxy-4- nitrobenzoic Acid Dry->Pure

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Crystallization Start Product 'Oils Out' Instead of Crystallizing Cause1 High Impurity Level Start->Cause1 Cause2 Solution is Supersaturated Start->Cause2 Cause3 Inappropriate Solvent Choice Start->Cause3 Solution3 Consider preliminary purification (e.g., column) Cause1->Solution3 Solution1 Re-heat, add more solvent, cool slowly Cause2->Solution1 Solution2 Choose a lower boiling point solvent Cause3->Solution2

Caption: Troubleshooting guide for when the product "oils out" during recrystallization.

References

Improving the regioselectivity of nitration of 3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the regioselectivity of the nitration of 3-methoxybenzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 3-methoxybenzoic acid?

A1: The nitration of 3-methoxybenzoic acid is influenced by two directing groups on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) at position 3 and the carboxylic acid group (-COOH) at position 1. The methoxy group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. This results in a mixture of isomers. The primary mono-nitrated products are typically 3-methoxy-2-nitrobenzoic acid, 3-methoxy-4-nitrobenzoic acid, and 3-methoxy-6-nitrobenzoic acid. Due to steric hindrance from the adjacent carboxylic acid, the 2-nitro isomer is often a major product.[1]

Q2: Why is controlling the reaction temperature so important?

A2: Controlling the reaction temperature is crucial for several reasons. Nitration is a highly exothermic process, and an increase in temperature can lead to the formation of undesired byproducts, including dinitrated compounds and oxidation products.[1] Lowering the reaction temperature can also improve selectivity, as the reaction becomes more sensitive to the small energy differences between the transition states leading to the different isomers.[2] For many nitration reactions, maintaining a temperature between 0–5°C is optimal for minimizing side reactions.[1]

Q3: How can I prevent the formation of di-nitrated products?

A3: Over-nitration, leading to di- or poly-nitrated products, occurs when the mono-nitrated product is reactive enough to undergo further nitration.[2] To achieve selective mono-nitration, you can implement the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the 3-methoxybenzoic acid.[2]

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second nitration more significantly than the first.[2]

  • Shorten Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-nitrated products.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired nitro-isomer 1. Incomplete reaction. 2. Harsh reaction conditions leading to byproducts or oxidation. 3. Sub-optimal work-up procedure.1. Increase reaction time or use a stronger nitrating agent (e.g., fuming nitric acid/oleum).[2] 2. Lower the reaction temperature and ensure slow, dropwise addition of the nitrating mixture. 3. Ensure proper pH adjustment during work-up to precipitate the product fully before filtration.
Poor regioselectivity (mixture of isomers) 1. The inherent electronic effects of the substituents. 2. Reaction temperature is too high. 3. Solvent effects are not optimized.1. While a mixture is expected, purification by recrystallization or chromatography is often necessary. 2. Lower the reaction temperature (e.g., 0-5°C) to enhance selectivity.[1][2] 3. Systematically screen different solvents, as they can influence the isomer ratio.
Significant amount of di-nitrated product 1. Excess nitrating agent used. 2. Reaction temperature is too high or reaction time is too long.1. Use a 1:1 molar ratio of the nitrating agent to the substrate.[2] 2. Maintain a low temperature and monitor the reaction closely to stop it after the mono-nitration is complete.[2]
Reaction is very slow or does not start 1. Insufficiently strong nitrating agent. 2. The deactivating effect of the carboxylic acid group.1. Use a pre-made nitrating mixture of concentrated nitric acid and sulfuric acid. For very slow reactions, consider fuming nitric acid or oleum.[2] 2. Ensure the sulfuric acid catalyst is present in sufficient quantity to generate the nitronium ion (NO₂⁺) electrophile.

Data Summary

The regioselectivity of the nitration of 3-methoxybenzoic acid is highly dependent on reaction conditions. While specific, comprehensive data across various conditions is sparse in the literature, the following table illustrates the expected product distribution based on the directing effects of the substituents and general principles of electrophilic aromatic substitution.

Position of NitrationSubstituent Directing EffectsExpected ProductRelative Amount (Illustrative)Rationale
2 ortho to -OCH₃, ortho to -COOH3-Methoxy-2-nitrobenzoic acidMajorElectronically favored by the strong ortho-directing methoxy group, despite some steric hindrance from the adjacent -COOH group.
4 para to -OCH₃, meta to -COOHThis compoundSignificantElectronically favored by both the para-directing methoxy group and the meta-directing carboxylic acid group.
6 ortho to -OCH₃, meta to -COOH3-Methoxy-6-nitrobenzoic acidMinorElectronically favored, but sterically hindered by two adjacent substituents (-OCH₃ and H on C5).
5 meta to -OCH₃, para to -COOH3-Methoxy-5-nitrobenzoic acidTrace/NoneElectronically disfavored by both directing groups.

Experimental Protocols

Key Experiment: Regioselective Nitration of 3-Methoxybenzoic Acid

Objective: To synthesize mono-nitrated 3-methoxybenzoic acid with improved regioselectivity by controlling reaction conditions.

Materials:

  • 3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-salt bath, slowly add 5.0 mL of concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, carefully add 2.0 mL of concentrated nitric acid dropwise. Keep this mixture chilled.

  • Dissolution of Substrate: In a separate, larger beaker, add 10 mL of concentrated sulfuric acid and cool it to 0°C in an ice-salt bath. Slowly add 5.0 g of 3-methoxybenzoic acid in small portions, ensuring the temperature does not exceed 5°C. Stir until the solid is fully dissolved.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methoxybenzoic acid. Use a thermometer to monitor the reaction temperature, ensuring it is maintained between 0-5°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. Stir vigorously as the ice melts. The crude nitrated product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to separate the isomers. Further separation can be achieved using column chromatography if necessary.

  • Drying and Characterization: Dry the purified product. Characterize the final product(s) using techniques such as NMR spectroscopy to determine the isomer distribution and melting point to confirm purity.

Visualizations

Below is a workflow diagram illustrating the logical steps for troubleshooting and optimizing the nitration of 3-methoxybenzoic acid.

G start Start: Nitration of 3-Methoxybenzoic Acid (Mixed Acid, 0-5°C) monitor Monitor Reaction by TLC start->monitor workup Quench on Ice & Workup monitor->workup analyze Analyze Product Mixture (NMR, LC-MS) workup->analyze outcome Evaluate Outcome analyze->outcome good Success: Desired Regioselectivity & Yield outcome->good Acceptable low_yield Problem: Low Yield outcome->low_yield Unacceptable poor_selectivity Problem: Poor Selectivity outcome->poor_selectivity Unacceptable dinitration Problem: Dinitration outcome->dinitration Unacceptable sol_yield Solution: - Increase reaction time - Use stronger nitrating agent (e.g., Oleum) low_yield->sol_yield sol_selectivity Solution: - Lower reaction temperature (<0°C) - Screen different solvents poor_selectivity->sol_selectivity sol_dinitration Solution: - Use 1:1 stoichiometry - Reduce reaction time dinitration->sol_dinitration sol_yield->start Re-run Experiment sol_selectivity->start Re-run Experiment sol_dinitration->start Re-run Experiment

Caption: Workflow for troubleshooting the nitration of 3-methoxybenzoic acid.

References

Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxy-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several common synthetic routes are employed:

  • Nitration of 3-Methoxybenzoic Acid: This is a direct approach where 3-methoxybenzoic acid is nitrated to introduce the nitro group.[1]

  • Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate: This method involves the hydrolysis of the corresponding methyl ester to the carboxylic acid.[2]

  • Nitration of 4-Methoxybenzoic Acid (p-Anisic Acid): This route involves the selective nitration of p-anisic acid at the 3-position.[3]

  • Oxidation of a Substituted Toluene Derivative: This involves the oxidation of a precursor like 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxybenzyl alcohol.[4]

Q2: My final product is off-white or has a yellowish/brownish tint. What causes this discoloration?

A2: Discoloration in the final product is typically due to the presence of colored impurities. These can arise from several sources, including the oxidation of phenolic impurities, which can form colored quinone-like structures, or other side reactions.[5]

Q3: I am observing a lower than expected yield. What are the potential reasons?

A3: A low yield can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.

  • Loss of product during workup and purification: Product may be lost during extraction, filtration, or recrystallization steps.

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to lower yields.

Q4: Which analytical techniques are recommended for purity assessment of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. These include:

  • Melting Point determination[2]

  • ¹H NMR Spectroscopy[2]

  • ¹³C NMR Spectroscopy[2]

  • FTIR Spectroscopy[2]

  • High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Presence of a byproduct with a higher molecular weight, possibly a dinitro compound. Use of strong nitrating conditions (e.g., mixed acid of concentrated nitric and sulfuric acid) can lead to the formation of dinitro compounds.[3]Reaction Condition Control: • Use a milder nitrating agent or adjust the reaction temperature to be within the optimal range (e.g., 60-95°C for nitration of 4-alkoxybenzoic acid).[3] Purification:Recrystallization: Carefully select a solvent system that allows for the selective crystallization of the desired mononitrated product.
The final product contains unreacted starting material (e.g., 3-methoxybenzoic acid or 4-methoxybenzoic acid). The reaction has not gone to completion. This could be due to insufficient reaction time, improper temperature, or an inadequate amount of the nitrating agent.[3]Optimize Reaction Conditions: • Systematically vary the reaction parameters such as temperature, time, and reagent stoichiometry to drive the reaction to completion. Purification:Acid-Base Extraction: Separate the acidic product from non-acidic starting materials by dissolving the crude product in a basic aqueous solution, washing with an organic solvent, and then re-precipitating the product by adding acid. • Recrystallization: Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material has different solubility characteristics.
Presence of a hydroxylated impurity (e.g., 3-Hydroxy-4-nitrobenzoic acid). The methoxy (B1213986) group is susceptible to cleavage (demethylation) under harsh acidic or high-temperature conditions.[5]Reaction Condition Control: • Avoid excessively high temperatures and strongly acidic conditions that can promote demethylation. Purification:Fractional Crystallization: Utilize the difference in polarity and solubility between the methoxy and hydroxy-containing compounds to separate them through fractional crystallization.
Formation of isomeric impurities. Nitration of substituted benzoic acids can sometimes lead to the formation of different positional isomers.Reaction Condition Control: • The directing effects of the substituents on the aromatic ring should be considered to favor the formation of the desired isomer. Reaction conditions can sometimes be tuned to improve selectivity. Purification:Recrystallization: Isomers can often be separated by careful recrystallization.[6] • Column Chromatography: If recrystallization is ineffective, column chromatography can be used for separation.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate[2]

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (B129727) (30 mL).

2. Base Addition:

  • In a separate beaker, prepare a solution of potassium hydroxide (B78521) (1.68 g, 30 mmol) in distilled water (30 mL).

  • Add the potassium hydroxide solution to the stirred solution of the methyl ester.

3. Reflux:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours with continuous stirring.

4. Solvent Removal:

  • After the reflux is complete, allow the mixture to cool to room temperature.

  • Remove the methanol by vacuum distillation using a rotary evaporator.

5. Dilution and Cooling:

  • Dilute the remaining residue with distilled water (20 mL) and cool the mixture in an ice bath.

6. Acidification:

  • While stirring, slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4. A precipitate will form.

7. Isolation and Washing:

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any remaining salts.

8. Drying:

  • Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Visualizations

Main_Reaction 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid This compound This compound 3-Methoxybenzoic Acid->this compound Nitration (e.g., HNO3)

Caption: Main synthetic route to this compound.

Side_Reaction This compound This compound Dinitrobenzoic Acid Derivative Dinitrobenzoic Acid Derivative This compound->Dinitrobenzoic Acid Derivative Further Nitration

Caption: Potential side reaction leading to a dinitro byproduct.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_identification Identification cluster_solutions Solutions cluster_purification Purification Start Impure Product Obtained Analysis Characterize Impurity (NMR, MS, HPLC) Start->Analysis Impurity_Type Impurity Type? Analysis->Impurity_Type Starting_Material Optimize Reaction Conditions (Time, Temp, Stoichiometry) Impurity_Type->Starting_Material Unreacted Starting Material Dinitro Modify Nitrating Agent/Conditions Impurity_Type->Dinitro Dinitrated Demethylated Use Milder Conditions Impurity_Type->Demethylated Demethylated Isomer Adjust Conditions for Selectivity Impurity_Type->Isomer Isomeric Purify Recrystallization / Column Chromatography Starting_Material->Purify Dinitro->Purify Demethylated->Purify Isomer->Purify

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Optimizing Mobile Phase for 3-Methoxy-4-nitrobenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC mobile phase for this compound?

A good starting point for the reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier.[1] A common composition to begin with is a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid.[2] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, which ensures good peak shape and reproducible retention times.

Q2: Should I use acetonitrile or methanol (B129727) as the organic solvent?

Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. However, methanol can offer different selectivity and is a more cost-effective option.[3] If you are not achieving the desired separation with acetonitrile, trying methanol is a valuable optimization step.

Q3: Why is adding an acid to the mobile phase necessary for analyzing this compound?

This compound is an acidic compound. Adding an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase lowers the pH. At a low pH (typically around 2-3), the carboxylic acid group of the analyte is protonated (non-ionized), which minimizes its interaction with the silica-based stationary phase and prevents peak tailing, leading to sharper, more symmetrical peaks.[3]

Q4: How can I improve the resolution between this compound and its isomers or impurities?

To improve the resolution of closely eluting peaks, you can try several approaches:

  • Adjust the organic solvent percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve separation.

  • Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[3]

  • Modify the mobile phase pH: Fine-tuning the pH of the mobile phase can influence the ionization state of the analytes and potentially enhance separation.[3]

  • Use a shallower gradient: If you are using gradient elution, a shallower gradient can help to better separate closely eluting compounds.[3]

  • Consider a different column chemistry: A phenyl-hexyl or biphenyl (B1667301) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[3]

Q5: My peak for this compound is tailing. What can I do?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase. Here are some solutions:

  • Lower the mobile phase pH: Ensure the pH is low enough (e.g., by adding 0.1% phosphoric acid or TFA) to suppress the ionization of the analyte.

  • Use a high-purity, end-capped column: These columns have fewer free silanol (B1196071) groups, which can cause tailing.

  • Reduce sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with stationary phase Lower the mobile phase pH by adding an acid like phosphoric acid or TFA to suppress analyte ionization. Use a high-purity, end-capped C18 column.
Column overload Reduce the injection volume or dilute the sample.
Sample solvent mismatch Dissolve the sample in the mobile phase or a weaker solvent.
Column void or contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Shifting Retention Times
Possible Cause Recommended Solution
Inconsistent mobile phase preparation Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
Column temperature fluctuations Use a column oven to maintain a constant temperature.
Insufficient column equilibration Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
Pump issues (e.g., leaks, air bubbles) Check for leaks in the pump and connections. Degas the mobile phase and purge the pump.
Issue 3: Poor Resolution
Possible Cause Recommended Solution
Mobile phase composition not optimized Adjust the ratio of organic solvent to aqueous phase. Try a different organic solvent (e.g., methanol instead of acetonitrile). Fine-tune the pH of the mobile phase.
Inappropriate column chemistry Consider using a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase for aromatic compounds.[3]
Gradient elution not optimized If using a gradient, try a shallower gradient profile to improve the separation of closely eluting peaks.[3]
Column degradation Replace the column if it is old or has been used extensively.

Data Presentation: Mobile Phase Compositions

The following table summarizes various mobile phase compositions that can be used for the analysis of this compound and related compounds on a C18 column.

Analyte Mobile Phase Composition Stationary Phase Detection Reference
This compoundAcetonitrile, Water, and Phosphoric AcidNewcrom R1UV[1]
Benzoic Acid Derivatives[A] 10mM TFA in water; [B] 10 mM TFA in acetonitrile (70:30, A:B)Ascentis C18UV, 220 nm
Nitrobenzoic acid isomers2-propanol–water–acetic acid (20:80:0.4, v/v/v, pH 2.99)C18 bonded columnUV, 254 nm[4]
4-Methyl-3-nitrobenzoic AcidAcetonitrile : Phosphoric Acid (pH 0.3) (50:50, v/v)Intertex C18UV, 230 nm[2]
4-Methoxybenzoic AcidAcetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)C18UV[5]

Experimental Protocols

Protocol 1: General Purpose Isocratic HPLC Method

This protocol is a good starting point for the routine analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Mobile Phase Preparation (Acetonitrile:Water:Phosphoric Acid):

  • Carefully add a specific volume of phosphoric acid to the water portion of the mobile phase (e.g., 1 mL of 85% phosphoric acid to 1 L of water to make approximately 0.1% phosphoric acid solution).

  • Mix the acidified water with acetonitrile in the desired ratio (e.g., 50:50 v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength if determined by UV scan)

  • Injection Volume: 10 µL

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to determine the retention time and generate a calibration curve.

  • Inject the sample solution(s).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Mobile Phase Optimization Workflow

Mobile_Phase_Optimization start Start Optimization initial_conditions Initial Conditions: C18 Column ACN:H2O (50:50) + 0.1% Acid start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) run_hplc->evaluate_chromatogram acceptable Acceptable? evaluate_chromatogram->acceptable troubleshoot Troubleshoot Other Issues (See Guide) evaluate_chromatogram->troubleshoot Persistent Issues end_optimization End Optimization acceptable->end_optimization Yes adjust_organic Adjust % Organic Solvent acceptable->adjust_organic No adjust_organic->run_hplc change_solvent Change Organic Solvent (e.g., to Methanol) adjust_organic->change_solvent adjust_ph Adjust pH adjust_organic->adjust_ph change_solvent->run_hplc adjust_ph->run_hplc troubleshoot->initial_conditions

Caption: A workflow diagram for optimizing the mobile phase in HPLC.

Troubleshooting Logic for Poor Peak Resolution

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_column Check Column Condition (Age, Performance) start->check_column is_column_ok Column OK? check_column->is_column_ok check_mobile_phase Review Mobile Phase optimize_mobile_phase Optimize Mobile Phase check_mobile_phase->optimize_mobile_phase adjust_gradient Adjust Gradient Profile check_mobile_phase->adjust_gradient change_column_type Consider Different Column Chemistry check_mobile_phase->change_column_type is_column_ok->check_mobile_phase Yes replace_column Replace Column is_column_ok->replace_column No replace_column->start solution Improved Resolution optimize_mobile_phase->solution adjust_gradient->solution change_column_type->solution

Caption: A logical workflow for troubleshooting poor peak resolution.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 3-Methoxy-4-nitrobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary synthesis routes involve either the nitration of a suitable precursor or the oxidation of a pre-functionalized molecule. Key methods include:

  • Nitration of 4-Methoxybenzoic Acid (Anisic Acid): This is a direct approach but requires careful control to manage regioselectivity and the formation of byproducts. A mixed acid of concentrated nitric and sulfuric acid is often used, though methods using only nitric acid exist to reduce acidic waste.[1]

  • Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate: This route is effective and can produce a high-purity product. The process involves the cleavage of the ester bond using a base, followed by acidification.[2]

  • Oxidation of 3-nitro-4-methoxy Benzyl (B1604629) Chloride or Alcohol: This method utilizes nitric acid as an oxidizing agent and is reported to be suitable for industrial production with high yields and quality.[3]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up nitration reactions requires stringent safety protocols. Key considerations include:

  • Exothermic Reactions: Nitration is highly exothermic.[4] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient. Implement controlled, slow addition of reagents and ensure adequate cooling capacity to prevent thermal runaways.

  • Corrosive and Toxic Reagents: Concentrated nitric acid, sulfuric acid, and other reagents are corrosive and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a contained system.

  • Gas Evolution: The reaction can produce toxic nitrogen oxide gases. The reactor system must be equipped with proper venting and scrubbing capabilities.

  • Waste Handling: The process generates significant acidic wastewater.[1] A clear plan for neutralization and disposal is mandatory.

Q3: How can I effectively monitor the reaction's progress on a larger scale?

A3: While Thin Layer Chromatography (TLC) is useful for initial lab-scale work, scaling up often requires more robust methods. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, allowing for accurate tracking of the consumption of starting materials and the formation of the product and any impurities. In-situ monitoring with spectroscopic techniques (e.g., FT-IR) can also be implemented in reactor systems for real-time control.

Q4: What are the typical impurities I should expect, and how can they be controlled?

A4: Impurity management is a critical issue, especially for pharmaceutical-grade products.[5] Common impurities depend on the synthetic route but often include:

  • Isomeric Byproducts: During the nitration of 4-methoxybenzoic acid, the formation of other nitro isomers is possible. Control is achieved by maintaining optimal reaction temperatures and acid concentrations.

  • Over-nitrated Products: Dinitro- or other multi-nitrated species can form if the reaction conditions are too harsh.[6] This is managed by controlling the stoichiometry of the nitrating agent and the reaction time.

  • Unreacted Starting Material: Incomplete reactions can leave residual starting materials. Monitoring the reaction to completion (e.g., via HPLC) is essential.

  • Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to degradation of the aromatic ring or side chains, especially at elevated temperatures.[7]

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield

Question: My yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the likely causes and solutions?

Answer: A drop in yield during scale-up is a common issue often related to physical and chemical parameters that do not scale linearly.

  • Cause 1: Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in increased byproduct formation or incomplete reactions.

    • Solution: Evaluate and optimize the agitator type, position, and speed. For heterogeneous mixtures, consider using baffles to improve turbulence and ensure thorough mixing.

  • Cause 2: Poor Temperature Control: The high exothermicity of nitration can lead to temperature spikes in a large volume, promoting side reactions.

    • Solution: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature. Implement a slow, controlled addition of the nitrating agent using a dosing pump, and continuously monitor the internal reaction temperature.

  • Cause 3: Losses During Work-up: Product loss can occur during precipitation, filtration, and washing steps, which are more complex at a larger scale.

    • Solution: Optimize the pH for precipitation by carefully adding the acidifying agent.[2] Ensure the mixture is sufficiently cooled to minimize the product's solubility. When washing the filtered solid, use a minimal amount of pre-chilled solvent to avoid redissolving the product.

Problem 2: Product is Discolored or Fails Purity Specifications

Question: My final product is a distinct yellow or brown powder, not the expected light yellow/off-white solid. What is causing this discoloration, and how can I improve purity?

Answer: Discoloration typically points to the presence of residual reagents or chromophoric impurities.

  • Cause 1: Residual Nitrating Agents/Byproducts: Traces of nitric acid or colored nitrogen oxide species can be trapped in the product matrix.

    • Solution: Ensure the product is thoroughly washed during filtration. A wash with a dilute solution of a reducing agent like sodium bisulfite can help quench residual oxidizing species.

  • Cause 2: Formation of Highly Conjugated Impurities: Elevated temperatures or extended reaction times can lead to the formation of complex, colored byproducts.[8]

    • Solution: Re-evaluate the reaction temperature and time. Stricter control over these parameters can prevent the formation of these impurities.

  • Purification Strategy: Recrystallization: This is a highly effective method for removing both colored and non-colored impurities.

    • Solution: Select an appropriate solvent system (e.g., an ethanol/water mixture). The goal is to find a system where the product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while impurities remain in solution.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldScale-Up Suitability & Key Considerations
Nitration of Anisic Acid 4-Methoxybenzoic Acid40-80% Nitric Acid[1] or HNO₃/H₂SO₄75-85%Good, but requires excellent temperature control to minimize isomer formation. Generates significant acidic waste.[1]
Hydrolysis of Ester Methyl 3-methoxy-4-nitrobenzoatePotassium Hydroxide (B78521), Potassium Bisulfate[2]>90%Excellent for high purity. The starting material may be more expensive. Relatively simple work-up.
Oxidation of Benzyl Derivative 3-nitro-4-methoxy benzyl chloride10-70% Nitric Acid[3]87-91%Reported as suitable for industrial production.[3] Avoids the use of sulfuric acid.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate

This protocol is adapted from a lab-scale procedure and scaled for a 50 L glass-lined reactor.[2]

  • Reaction Setup: Charge the 50 L reactor with Methyl 3-methoxy-4-nitrobenzoate (2.11 kg, 10 mol) and Methanol (B129727) (30 L). Begin agitation at 100-150 RPM.

  • Base Addition: In a separate vessel, prepare a solution of Potassium Hydroxide (1.68 kg, 30 mol) in deionized water (30 L).

  • Hydrolysis: Slowly pump the potassium hydroxide solution into the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 40°C. Once the addition is complete, heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 3 hours. Monitor reaction completion by HPLC.

  • Solvent Removal: Cool the mixture to 30°C. Configure the reactor for distillation and remove the methanol under vacuum until distillation ceases.

  • Precipitation: Cool the remaining aqueous residue to 5-10°C using a cooling jacket. Slowly add a pre-prepared saturated aqueous solution of potassium bisulfate over 1-2 hours, monitoring the pH. Stop the addition once the pH of the slurry reaches 3-4. A thick precipitate will form.

  • Isolation and Washing: Age the slurry at 5-10°C for 1 hour with slow agitation. Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake with cold deionized water (2 x 5 L) until the washings are free of excess acid.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

G cluster_workflow General Synthesis Workflow Reaction Step 1: Reaction (e.g., Nitration, Hydrolysis) Workup Step 2: Quenching & Work-up (e.g., Water addition, Neutralization) Reaction->Workup Reaction Complete Isolation Step 3: Product Isolation (Precipitation & Filtration) Workup->Isolation Product Precipitation Purification Step 4: Purification (Washing & Recrystallization) Isolation->Purification Crude Product Analysis Step 5: Final Analysis (HPLC, NMR, etc.) Purification->Analysis Purified Product

Caption: High-level workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Guide: Low Yield Start Low Yield Observed During Scale-Up Cause1 Incomplete Reaction? Start->Cause1 Cause2 High Work-up Losses? Start->Cause2 Cause3 Significant Side Reactions? Start->Cause3 Solution1 Check HPLC for starting material. Increase reaction time/temp. Improve agitation. Cause1->Solution1 Yes Solution2 Optimize precipitation pH. Use chilled washing solvent. Check filter for leaks. Cause2->Solution2 Yes Solution3 Analyze crude for byproducts. Lower reaction temperature. Slow reagent addition rate. Cause3->Solution3 Yes

Caption: A decision tree to diagnose and address common causes of low yield during scale-up.

G cluster_pathway Simplified Nitration Pathway SM 4-Methoxybenzoic Acid (Anisic Acid) Reagent + HNO₃ / H₂SO₄ SM->Reagent Product This compound (Desired Product) Reagent->Product Major Pathway (Controlled Temp) Byproduct Isomeric Byproducts (e.g., 2-nitro, 5-nitro) Reagent->Byproduct Minor Pathway (Temp Spikes)

Caption: Reaction scheme showing the desired product and potential byproducts from nitration.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3-Methoxy-4-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-4-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking a reliable and robust analytical technique. The guide details the experimental protocol, presents validation data in accordance with International Council for Harmonisation (ICH) guidelines, and offers a comparison with alternative analytical methods.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[4][5] For this compound, a reverse-phase HPLC method with UV detection is highly suitable, offering excellent specificity and sensitivity.[6][7]

Experimental Protocol

A validated HPLC method for the quantification of this compound is detailed below. This method is designed to be accurate, precise, and robust for routine analysis.

Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]
Mobile Phase Acetonitrile (B52724) and water with phosphoric acid.[6] A typical composition is a mixture of acetonitrile and 0.1% phosphoric acid in water.
Flow Rate 1.0 mL/min.[7][9]
Column Temperature 25°C.[9]
Detection Wavelength Typically in the range of 230-260 nm, to be determined by UV scan of the analyte.
Injection Volume 10 µL.[9]

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity (Range) Correlation coefficient (R²) > 0.999R² = 0.9995 over a range of 1-100 µg/mL.[4]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%.[4]
Precision (% RSD) Repeatability (Intra-day): < 2.0% Intermediate (Inter-day): < 2.0%Repeatability: < 1.0% Intermediate: < 1.5%.[4][10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL.[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL.[4]
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate and mobile phase composition.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the analytical method.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Define Validation Protocol & Acceptance Criteria specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report Method_Selection start Define Analytical Need specificity_check High Specificity Required? start->specificity_check hplc Use HPLC specificity_check->hplc Yes throughput_check High Throughput / Low Cost? specificity_check->throughput_check No end Method Selected hplc->end uv_vis Use UV-Vis Spectrophotometry throughput_check->uv_vis Yes titrimetry Use Titrimetry for Total Acidity throughput_check->titrimetry No (Assay) uv_vis->end titrimetry->end

References

Comparative Analysis of 3-Methoxy-4-nitrobenzoic Acid and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – A comprehensive comparative guide on 3-Methoxy-4-nitrobenzoic acid and its isomers has been compiled to provide researchers, scientists, and drug development professionals with a thorough analysis of their physicochemical properties, synthesis, and biological activities. This guide aims to serve as a valuable resource for identifying the most suitable isomer for specific research and development applications.

This compound and its structural isomers are versatile chemical intermediates with significant potential in medicinal chemistry and materials science. The position of the methoxy (B1213986) and nitro functional groups on the benzoic acid backbone profoundly influences their chemical reactivity and biological effects. This guide presents a side-by-side comparison of key isomers to facilitate informed decision-making in experimental design.

Physicochemical Properties

The isomers of methoxy-nitrobenzoic acid, while sharing the same molecular formula (C₈H₇NO₅) and molecular weight (197.14 g/mol ), exhibit distinct physicochemical properties, primarily due to the varied positions of the methoxy and nitro groups. These differences in properties, such as melting point, can be critical for their application in synthesis and material science.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound5081-36-7[1][2][3][4]C₈H₇NO₅197.14[1][4]233-235[4]
4-Methoxy-3-nitrobenzoic acid89-41-8[5][6][7]C₈H₇NO₅197.14[5][6][7]192-194[5]
5-Methoxy-2-nitrobenzoic acid1882-69-5[8]C₈H₇NO₅197.147[8]125-130[8]
2-Methoxy-3-nitrobenzoic acid40751-88-0C₈H₇NO₅197.15194
2-Methoxy-4-nitrobenzoic acid2597-56-0C₈H₇NO₅197.14146-148
2-Methoxy-5-nitrobenzoic acid40751-89-1C₈H₇NO₅197.15-
3-Methoxy-2-nitrobenzoic acid4920-80-3C₈H₇NO₅197.14253-257
3-Methoxy-5-nitrobenzoic acid78238-12-7C₈H₇NO₅--
4-Methoxy-2-nitrobenzoic acid33844-21-2C₈H₇NO₅197.14196.5-200.5

Synthesis Overview

The synthesis of these isomers typically involves electrophilic nitration of the corresponding methoxybenzoic acid precursor. The directing effects of the methoxy and carboxylic acid groups determine the position of the incoming nitro group. Purification of the desired isomer from potential side products is a critical step and is often achieved through techniques like fractional crystallization.

A general workflow for the synthesis of a methoxy-nitrobenzoic acid isomer is depicted below:

SynthesisWorkflow Start Methoxybenzoic Acid Precursor Nitration Nitration (HNO3/H2SO4) Start->Nitration ReactionMixture Isomeric Mixture Nitration->ReactionMixture Purification Purification (e.g., Crystallization) ReactionMixture->Purification Product Desired Methoxy-nitrobenzoic Acid Isomer Purification->Product

Caption: General synthesis workflow for methoxy-nitrobenzoic acid isomers.

Comparative Biological Activities

While comprehensive, direct comparative studies on the biological activities of all isomers are limited, existing research indicates their potential in various therapeutic areas. Nitroaromatic compounds, in general, are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[9][10]

Anticancer Potential: Some methoxy-nitrobenzoic acid derivatives have been investigated for their anticancer properties. For instance, 5-Methoxy-2-nitrobenzoic acid is utilized in the synthesis of Cathepsin S inhibitors, which have shown antitumor applications.[8] Derivatives of 4-Methoxy-3-nitrobenzoic acid, such as aniline (B41778) mustards, have also been explored for their potential anti-tumor activity.[7] The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and is an indicator of cell viability.

Antimicrobial Activity: The antimicrobial properties of benzoic acid derivatives are well-documented. The position of substituents on the benzene (B151609) ring can significantly influence their efficacy against various microorganisms. While specific comparative data for all methoxy-nitrobenzoic acid isomers is not readily available, it is an active area of research.

Enzyme Inhibition: Certain isomers have shown potential as enzyme inhibitors. 5-Methoxy-2-nitrobenzoic acid has been suggested to inhibit cyclooxygenase and lipoxygenase. The inhibitory potential of these compounds is crucial for their development as therapeutic agents.

Below is a logical diagram illustrating the potential for these isomers to interact with biological systems, leading to downstream effects.

BiologicalActivity cluster_isomers Methoxy-nitrobenzoic Acid Isomers cluster_targets Potential Biological Targets cluster_effects Downstream Cellular Effects Isomer1 This compound Enzymes Enzymes (e.g., Kinases, Proteases) Isomer1->Enzymes Isomer2 4-Methoxy-3-nitrobenzoic acid Receptors Cellular Receptors Isomer2->Receptors Isomer3 5-Methoxy-2-nitrobenzoic acid Isomer3->Enzymes OtherIsomers Other Isomers DNA DNA OtherIsomers->DNA PathwayModulation Signaling Pathway Modulation Enzymes->PathwayModulation Receptors->PathwayModulation Apoptosis Apoptosis DNA->Apoptosis PathwayModulation->Apoptosis Inhibition Inhibition of Cell Proliferation PathwayModulation->Inhibition ScreeningWorkflow Start Synthesized Isomers Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial Enzyme Enzyme Inhibition Screening Start->Enzyme ActiveHits Identification of Active Isomers Cytotoxicity->ActiveHits Antimicrobial->ActiveHits Enzyme->ActiveHits DoseResponse Dose-Response Studies (IC50/EC50 Determination) ActiveHits->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Analysis of Reactivity: 3-Methoxy-4-nitrobenzoic Acid vs. 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of molecular behavior. This guide provides a detailed comparison of the reactivity of 3-Methoxy-4-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid, focusing on their acidity and susceptibility to electrophilic and nucleophilic substitution. The analysis is supported by theoretical principles and available experimental data.

Executive Summary

The positioning of the methoxy (B1213986) and nitro substituents on the benzoic acid core significantly influences the electronic properties and, consequently, the chemical reactivity of this compound and 4-methoxy-3-nitrobenzoic acid. While both are activated towards nucleophilic substitution and deactivated towards electrophilic substitution relative to benzoic acid, their degree of reactivity and the orientation of incoming groups differ. In terms of acidity, this compound is predicted to be a stronger acid than 4-methoxy-3-nitrobenzoic acid due to the electron-withdrawing nitro group being para to the carboxylic acid, which effectively stabilizes the carboxylate anion.

Chemical Structures

Caption: Chemical structures of the two isomers.

Acidity Comparison

The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the stability of the conjugate base (carboxylate anion). Electron-withdrawing groups increase acidity by delocalizing the negative charge, while electron-donating groups decrease acidity.

In This compound , the strongly electron-withdrawing nitro group is positioned para to the carboxylic acid group. This allows for powerful resonance and inductive stabilization of the negative charge on the carboxylate anion. The methoxy group, being meta to the carboxylic acid, exerts a weaker, primarily inductive, electron-withdrawing effect in this context.

Conversely, in 4-methoxy-3-nitrobenzoic acid , the nitro group is meta to the carboxylic acid, and its electron-withdrawing effect is mainly inductive. The methoxy group is para to the carboxylic acid and acts as an electron-donating group through resonance, which destabilizes the carboxylate anion.

Table 1: Predicted Acidity and Influencing Factors

CompoundKey Substituent Position relative to -COOHElectronic Effect on Carboxylate AnionPredicted Acidity
This compoundNitro group: paraStrong resonance and inductive stabilizationHigher
4-Methoxy-3-nitrobenzoic acidMethoxy group: para, Nitro group: metaResonance destabilization and weaker inductive stabilizationLower

Reactivity in Electrophilic Aromatic Substitution

Both isomers are generally deactivated towards electrophilic aromatic substitution compared to benzoic acid due to the presence of the strongly deactivating nitro group. The methoxy group is an activating group, but its effect is largely overcome by the nitro group.

For This compound , the directing effects of the existing substituents are as follows:

  • -COOH (meta-director): Directs incoming electrophiles to the 5-position.

  • -OCH3 (ortho, para-director): Directs incoming electrophiles to the 2 and 6-positions.

  • -NO2 (meta-director): Directs incoming electrophiles to the 2 and 6-positions.

The positions activated by the methoxy group (2 and 6) are also those directed by the nitro group. Therefore, electrophilic substitution is most likely to occur at the 2 or 6-position .

For 4-methoxy-3-nitrobenzoic acid :

  • -COOH (meta-director): Directs incoming electrophiles to the 5-position.

  • -OCH3 (ortho, para-director): Directs incoming electrophiles to the 2 and 6-positions.

  • -NO2 (meta-director): Directs incoming electrophiles to the 2 and 6-positions.

Similar to the other isomer, the combined directing effects favor substitution at the 2 or 6-position .

Relative Reactivity: Due to the methoxy group's activating effect being more pronounced at the ortho and para positions, and the nitro group's deactivating effect being strongest at the ortho and para positions, subtle differences in reactivity are expected. However, without direct comparative experimental data, a definitive quantitative comparison is challenging. Both reactions would require harsh conditions.

EAS_Reactivity cluster_3m4n This compound cluster_4m3n 4-Methoxy-3-nitrobenzoic acid A Ring positions A_2 2-position (ortho to -OCH3, meta to -COOH, meta to -NO2) A_5 5-position (meta to -OCH3, meta to -COOH, ortho to -NO2) A_6 6-position (ortho to -OCH3, ortho to -COOH, meta to -NO2) A_2->A_6 Most likely sites (activated by -OCH3) B Ring positions B_2 2-position (ortho to -OCH3, ortho to -COOH, meta to -NO2) B_5 5-position (meta to -OCH3, meta to -COOH, ortho to -NO2) B_6 6-position (ortho to -OCH3, meta to -COOH, meta to -NO2) B_2->B_6 Most likely sites (activated by -OCH3) Title Predicted Sites of Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Reactivity in Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group makes both isomers candidates for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. In the absence of a leaving group other than hydrogen, the reactivity would be low. However, if we consider a hypothetical scenario where a leaving group (e.g., a halogen) is present, the nitro group's ability to stabilize the intermediate Meisenheimer complex is key.

In This compound , the nitro group can effectively stabilize a negative charge at the 3 and 5 positions through resonance.

In 4-methoxy-3-nitrobenzoic acid , the nitro group can stabilize a negative charge at the 2, 4, and 6 positions.

Relative Reactivity: 4-Methoxy-3-nitrobenzoic acid is predicted to be more reactive towards nucleophilic aromatic substitution (assuming a leaving group at an appropriate position) because the nitro group is ortho and para to more positions on the ring, allowing for better stabilization of the Meisenheimer complex.

Experimental Protocols

While direct comparative studies are scarce, the following general protocols for common reactions involving substituted benzoic acids can be adapted for these specific isomers.

Protocol 1: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.

Materials:

  • Substituted benzoic acid (this compound or 4-methoxy-3-nitrobenzoic acid)

  • Methanol (B129727) (or other alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by recrystallization or column chromatography.

Fischer_Esterification A Dissolve substituted benzoic acid in methanol B Add catalytic H₂SO₄ A->B C Reflux for 2-4 hours B->C D Work-up: - Remove excess methanol - Dissolve in organic solvent - Wash with NaHCO₃ and brine - Dry and evaporate solvent C->D E Purify ester D->E

Caption: Workflow for Fischer Esterification.

Protocol 2: Nitration of a Methoxybenzoic Acid Derivative

This protocol outlines the nitration of a methoxy-substituted benzoic acid. Note that further nitration of the title compounds would be challenging due to the existing deactivating groups. This protocol is more relevant for their synthesis from simpler precursors.

Materials:

  • Methoxybenzoic acid precursor

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve the methoxybenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Nitration_Workflow A Dissolve methoxybenzoic acid in cold concentrated H₂SO₄ B Slowly add nitrating mixture (HNO₃ + H₂SO₄) at 0-5 °C A->B C Stir at low temperature B->C D Pour onto ice to precipitate product C->D E Filter, wash, and purify D->E

Caption: General workflow for the nitration of a methoxybenzoic acid derivative.

Conclusion

The reactivity of this compound and 4-methoxy-3-nitrobenzoic acid is a direct consequence of the interplay between the electronic effects of the methoxy and nitro substituents. This compound is predicted to be the more acidic of the two isomers. Both are deactivated towards electrophilic substitution, with substitution likely occurring at the positions activated by the methoxy group. Conversely, 4-methoxy-3-nitrobenzoic acid is anticipated to be more susceptible to nucleophilic aromatic substitution due to more effective stabilization of the intermediate Meisenheimer complex. The provided experimental protocols offer a starting point for the synthesis and further functionalization of these important chemical intermediates. Further quantitative experimental studies are needed to provide precise comparative reactivity data.

References

A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical and dye industries. The seemingly subtle shift in the position of the nitro group on the benzoic acid backbone profoundly influences the molecule's physicochemical properties and reactivity. Consequently, the precise identification and characterization of the correct isomer are paramount for successful drug development and chemical manufacturing. This guide provides an objective, data-driven comparison of the spectroscopic properties of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, supported by detailed experimental protocols.

The three isomers of nitrobenzoic acid, while sharing the same chemical formula (C₇H₅NO₄), exhibit distinct spectroscopic signatures due to the varying electronic effects of the nitro group on the carboxylic acid moiety and the benzene (B151609) ring.[1][2] These differences are readily discernible through common analytical techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[1]

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700[1][2]~1700[1][2][3]~1700[1][2]
N-O (Nitro Group)Asymmetric Stretching~1530[1][2]~1530[1][2]~1525[1][2]
N-O (Nitro Group)Symmetric Stretching~1350[1][2]~1350[1][2][3]~1345[1][2]
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=C (Aromatic)Stretching~1600-1450~1600-1450~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆, ppm)

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.[1]

Isomerδ ~13.5-13.6 (s, 1H, COOH)Aromatic Protons (m, 4H, Ar-H)
2-Nitrobenzoic Acid 8.1-7.7
3-Nitrobenzoic Acid 8.7-7.8
4-Nitrobenzoic Acid 8.3 (d, 2H), 8.1 (d, 2H)

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.[2]

Table 3: ¹³C NMR Spectroscopy Data (DMSO-d₆, ppm)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

IsomerChemical Shift Ranges (δ)
2-Nitrobenzoic Acid ~166, 148, 134, 132, 130, 129, 124[2]
3-Nitrobenzoic Acid ~165, 148, 136, 131, 130, 127, 123[2]
4-Nitrobenzoic Acid ~166, 150, 136, 131, 130, 124[2]

Table 4: UV-Vis Spectroscopy Data (in Ethanol)

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λmax) are influenced by the position of the nitro group.[1]

Isomerλmax (nm)
2-Nitrobenzoic Acid ~215, 255
3-Nitrobenzoic Acid ~215, 255[4]
4-Nitrobenzoic Acid ~258

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets.[1] A small amount of the sample (1-2 mg) was ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: The IR spectrum was recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1]

  • Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[1]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Stock solutions of each nitrobenzoic acid isomer were prepared by dissolving a known mass of the compound in a specific volume of ethanol.[1] These stock solutions were then diluted to an appropriate concentration to ensure that the absorbance values were within the linear range of the instrument (typically 0.1-1.0).[1]

  • Instrumentation: A UV-Vis spectrophotometer.[1]

  • Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a quartz cuvette with a path length of 1 cm.[1] A baseline correction was performed using the solvent (ethanol) as a reference.[1][5]

Mass Spectrometry (MS)

  • Sample Preparation: For techniques like electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent, such as acetonitrile.[6]

  • Instrumentation: A mass spectrometer, for example, coupled with High-Performance Liquid Chromatography (HPLC-MS) with electrospray ionization or Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

  • Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For nitrobenzoic acid, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (167.12 g/mol ).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Nitrobenzoic Acid Isomers cluster_isomers Nitrobenzoic Acid Isomers cluster_methods Spectroscopic Methods cluster_data Data Analysis and Comparison Isomer2 2-Nitrobenzoic Acid IR IR Spectroscopy Isomer2->IR NMR NMR Spectroscopy Isomer2->NMR UVVis UV-Vis Spectroscopy Isomer2->UVVis MS Mass Spectrometry Isomer2->MS Isomer3 3-Nitrobenzoic Acid Isomer3->IR Isomer3->NMR Isomer3->UVVis Isomer3->MS Isomer4 4-Nitrobenzoic Acid Isomer4->IR Isomer4->NMR Isomer4->UVVis Isomer4->MS Analysis Comparative Analysis of Spectra IR->Analysis NMR->Analysis UVVis->Analysis MS->Analysis Identification Isomer Identification Analysis->Identification

Caption: Experimental workflow for the spectroscopic comparison.

References

Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the biological activities of derivatives of 3-Methoxy-4-nitrobenzoic acid, offering a comparative analysis for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

While extensive research exists on the biological activities of various benzoic acid derivatives, specific quantitative data for a broad range of derivatives synthesized directly from this compound is limited in publicly accessible literature. However, by examining structurally similar compounds, such as other methoxy- and nitro-substituted benzamides, hydrazones, and esters, we can infer potential activities and establish a framework for comparison. This guide summarizes the reported anticancer, antimicrobial, and antifungal activities of these related derivatives to provide a valuable comparative context for researchers exploring the potential of novel compounds derived from this compound.

The parent compound, this compound, is a known intermediate in the synthesis of various organic molecules, including pharmaceuticals like the aromatase inhibitor vorozole.[1] It has also been noted for its own potential as an anticancer agent, possibly through the inhibition of aromatase or other cellular signaling pathways.

Anticancer and Cytotoxic Activity

Derivatives containing methoxyphenyl and nitrophenyl scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several structurally related compounds.

Table 1: Cytotoxic Activity of Structurally Related Derivatives against Human Cancer Cell Lines

Compound Class Derivative/Compound Cell Line IC50 (µM) Reference
Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast) 49.6 [2]
MDA-MB-231 (Breast) 53.4 [2]
Hydrazone N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide AChE (Enzyme) 2.53 [3]
BChE (Enzyme) 1.12 [3]
Isatin Derivative 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) MDA-MB-231 (Breast) 20 (µg/mL) [4]
MDA-MB-468 (Breast) 25 (µg/mL) [4]
Nitrobenzoate Methyl 3-methyl-4-nitrobenzoate C. guilliermondii 39 [5]

| | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 |[5] |

Note: The data presented is for structurally related compounds, not direct derivatives of this compound, to provide a comparative benchmark.

Antimicrobial and Antifungal Activity

Nitro-substituted aromatic compounds and their derivatives, particularly amides and hydrazones, are well-documented for their antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The table below presents the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial and fungal strains.

Table 2: Antimicrobial and Antifungal Activity of Structurally Related Derivatives

Compound Class Derivative/Compound Microorganism MIC (µM) Reference
Nitrobenzoate Methyl 3-methyl-4-nitrobenzoate C. guilliermondii 39 [5]
Pentyl 3-methyl-4-nitrobenzoate C. guilliermondii 31 [5]
Benzamide 3,4,5-Trimethoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide S. aureus >100 [6]
S. Typhimurium 50 [6]
Hydrazone 4-Fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide S. aureus 3.13 (µg/mL) [7]

| | | M. tuberculosis H37Rv | 3.13 (µg/mL) |[7] |

Note: The data is for structurally related compounds and serves as a comparative reference for potential activity.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel chemical entities.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control. Incubate for 24 to 48 hours.[4]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully discard the MTT-containing medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 590 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

  • Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential mechanisms.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatization Esterification / Amidation / Hydrazone Formation Start->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Test Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead SAR->Lead Identify Lead Compounds

Caption: Experimental workflow for synthesis and biological evaluation.

G cluster_cytoplasm Cytoplasm Derivative Bioactive Derivative (e.g., Nitrobenzamide) CellMembrane Cell Membrane Derivative->CellMembrane Enters Cell Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Caspase9 Pro-Caspase-9 Bax->Caspase9 Activates ActivatedCasp9 Caspase-9 Caspase9->ActivatedCasp9 Cleavage Caspase3 Pro-Caspase-3 ActivatedCasp9->Caspase3 Activates ActivatedCasp3 Caspase-3 Caspase3->ActivatedCasp3 Cleavage Apoptosis Apoptosis ActivatedCasp3->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway targeted by a bioactive derivative.

References

3-Methoxy-4-nitrobenzoic Acid: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality reference standard is paramount to ensuring the accuracy, reproducibility, and validity of analytical data. This guide provides a comprehensive comparison of 3-Methoxy-4-nitrobenzoic acid as a reference standard against other viable alternatives, supported by physicochemical data and a representative analytical protocol.

Physicochemical Properties and Performance Comparison

This compound is a valuable reference standard in various analytical applications, particularly in the chromatographic analysis of nitroaromatic compounds. Its performance can be benchmarked against other structurally related and commonly used nitrobenzoic acid reference standards. The following table summarizes the key physicochemical properties and typical performance characteristics.

Property/ParameterThis compound3-Nitrobenzoic Acid4-Nitrobenzoic Acid3,5-Dinitrobenzoic Acid
CAS Number 5081-36-7121-92-6[1]62-23-7[2]99-34-3[3][4]
Molecular Formula C₈H₇NO₅[5]C₇H₅NO₄[1][6]C₇H₅NO₄C₇H₄N₂O₆[3][7]
Molecular Weight 197.14 g/mol 167.12 g/mol [1]167.12 g/mol 212.12 g/mol [7][8]
Melting Point (°C) 230.0-236.0[5]139-141[9][10]237-240204-206[3][4][8]
pKa Not readily available3.47[6]3.44[2]2.82[3]
Purity (Typical) ≥98.0% (HPLC), ≥98.0 to ≤102.0% (Titration)[5]≥99%[10]≥98% (HPLC)[11]≥99%[8]

Representative Analytical Method Performance

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (r²) >0.999≥0.995
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%
Precision (% RSD)
- Repeatability<1.0%<2.0%
- Intermediate Precision<2.0%<3.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mLSignal-to-Noise ≥ 10:1

Experimental Protocols

A detailed methodology is crucial for the successful implementation of an analytical method using a reference standard. Below is a representative protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To provide a robust HPLC method for the quantification of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

The following diagrams illustrate a typical analytical workflow and a relevant biological pathway for a related nitroaromatic compound.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical workflow for quantitative analysis using a reference standard.

metabolic_pathway parent p-Nitrobenzoic Acid amino p-Aminobenzoic Acid parent->amino Nitroreductase hydroxy p-Hydroxybenzoic Acid amino->hydroxy Deamination & Hydroxylation protocatechuic Protocatechuic Acid hydroxy->protocatechuic Hydroxylation cleavage Ring Cleavage Products protocatechuic->cleavage Dioxygenase

Caption: A representative metabolic pathway for p-nitrobenzoic acid.

References

A Comparative Analysis of Substituted Benzoic Acid Derivatives as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of aromatase inhibitors derived from substituted benzoic acids. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer. Its inhibition reduces estrogen biosynthesis, thereby suppressing the growth of hormone-dependent tumors. This document summarizes quantitative data on the inhibitory activity of various substituted benzoic acid derivatives, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activities of several substituted benzoic acid derivatives against the aromatase enzyme have been evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the available data from preclinical studies.

Table 1: Aromatase Inhibitory Activity of Benzimidazole (B57391) Derivatives Synthesized from 3,4-Diaminobenzoic Acid [1][2]

CompoundSubstituent (R)IC50 (µM)
5b4-Chlorobenzyl1.475 ± 0.062
5c4-Fluorobenzyl2.512 ± 0.124
Letrozole (Reference)-0.032 ± 0.001

Data from in vitro fluorescence-based assays.

Structure-Activity Relationship (SAR)

The data suggests that the nature of the substituent on the benzoic acid-derived scaffold plays a crucial role in determining the aromatase inhibitory activity. For the benzimidazole derivatives synthesized from 3,4-diaminobenzoic acid, the presence of a halogenated benzyl (B1604629) group at a specific position contributes to their inhibitory potential, although they are less potent than the reference drug, letrozole[1][2]. Further research is needed to explore a wider range of substitutions on the benzoic acid ring to establish a more comprehensive SAR.

Experimental Protocols

The evaluation of substituted benzoic acid derivatives as aromatase inhibitors involves a series of key experiments, from chemical synthesis to biological activity assessment.

General Synthesis of Benzimidazole Derivatives from 3,4-Diaminobenzoic Acid[1][2]

A common synthetic route for the compounds listed in Table 1 involves a multi-step process:

  • Condensation: A 4-substituted benzaldehyde (B42025) is reacted with 3,4-diaminobenzoic acid in a solvent like dimethylformamide (DMF) in the presence of sodium metabisulfite (B1197395) to yield the corresponding benzimidazole-6-carboxylic acid derivatives[1][2].

  • Esterification: The resulting carboxylic acid is then converted to its methyl ester using a Fischer esterification procedure[1][2].

  • Hydrazide Formation: The methyl ester is treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form the corresponding hydrazide[1][2].

  • Cyclization: The hydrazide derivative is reacted with carbon disulfide in the presence of ethanolic potassium hydroxide (B78521) to form the 1,3,4-oxadiazole (B1194373) ring[1][2].

  • Final Substitution: The final compounds are obtained by reacting the oxadiazole intermediate with appropriate substituted reagents[1][2].

In Vitro Aromatase Inhibition Assay (Fluorometric)[1][2]

This assay is commonly used to determine the IC50 values of potential aromatase inhibitors.

  • Reagent Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., letrozole) in a suitable solvent like acetonitrile[1][2].

  • Reaction Setup: In a 96-well plate, add the human recombinant aromatase enzyme, a fluorogenic substrate, and the test compounds at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Fluorescence Measurement: The aromatase enzyme converts the non-fluorescent substrate into a fluorescent product. Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway of Aromatase Action and Inhibition

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneExpression Gene Expression & Cell Proliferation ER->GeneExpression Activates Inhibitor Aromatase Inhibitor (Substituted Benzoic Acid Derivative) Inhibitor->Aromatase Inhibits

Caption: Aromatase converts androgens to estrogens, which promote cell growth.

Experimental Workflow for Aromatase Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Start Substituted Benzoic Acid & Other Reagents Reaction Chemical Reactions (e.g., Condensation, Cyclization) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification AromataseAssay Aromatase Inhibition Assay (Fluorometric) Purification->AromataseAssay IC50 IC50 Determination AromataseAssay->IC50 AnimalModel Animal Model of Breast Cancer IC50->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

Caption: Workflow for synthesis and evaluation of aromatase inhibitors.

References

A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids. The analysis is supported by experimental pKa values, detailed experimental methodologies, and an exploration of the underlying chemical principles governing their acidic strength.

Quantitative Acidity Data

The acidity of the nitrobenzoic acid isomers is quantified by their acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The table below summarizes the experimentally determined pKa values for the three isomers, with benzoic acid included for reference.

CompoundIsomer PositionpKa Value
2-Nitrobenzoic AcidOrtho2.17[1]
4-Nitrobenzoic AcidPara3.44[1]
3-Nitrobenzoic AcidMeta3.45[1]
Benzoic Acid-4.20[1][2]

Analysis of Acidity Trends

The position of the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring relative to the carboxylic acid (-COOH) group significantly influences the acidity of nitrobenzoic acid isomers. The observed order of acidity is: ortho > para > meta .[1]

  • Ortho-Nitrobenzoic Acid : The ortho isomer is the most acidic in the series.[1] This increased acidity is attributed to the "ortho effect".[1][2] The bulky nitro group at the ortho position creates steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring.[1] This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stable carboxylate anion upon deprotonation and thus a stronger acid.[1][2] Additionally, the strong electron-withdrawing inductive effect of the nitro group at this close proximity is maximized.

  • Para-Nitrobenzoic Acid : In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[3] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion, which stabilizes it and increases the acidity of the parent molecule.[1]

  • Meta-Nitrobenzoic Acid : The nitro group in the meta position can only exert its electron-withdrawing inductive effect.[1] The resonance effect does not extend to the meta position.[1] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the ortho and para isomers, resulting in weaker acidity.[1]

G cluster_isomers Nitrobenzoic Acid Isomers cluster_effects Electronic & Steric Effects cluster_acidity Relative Acidity ortho ortho-Nitrobenzoic Acid ortho_effect Ortho Effect (Steric + Inductive) ortho->ortho_effect para para-Nitrobenzoic Acid para_effects Resonance + Inductive Effects para->para_effects meta meta-Nitrobenzoic Acid meta_effect Inductive Effect Only meta->meta_effect highest Highest Acidity (pKa = 2.17) ortho_effect->highest Strongest Anion Stabilization high High Acidity (pKa = 3.44) para_effects->high Strong Anion Stabilization moderate Moderate Acidity (pKa = 3.45) meta_effect->moderate Weaker Anion Stabilization

Isomer position's influence on acidity.

Experimental Protocols for pKa Determination

The pKa values of nitrobenzoic acids can be determined using several experimental techniques. Below are detailed protocols for three common methods.

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[2] It involves titrating a solution of the weak acid (nitrobenzoic acid) with a strong base (e.g., NaOH) while monitoring the pH.

Principle : The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal.[2]

Materials and Equipment :

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid isomer

  • Standard pH buffers for calibration (pH 4, 7, and 10)

Procedure :

  • Calibrate the pH meter using the standard buffer solutions.

  • Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution at a moderate speed.

  • Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.[1]

UV-Vis Spectrophotometry

This method is based on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the nitrobenzoic acid.

Principle : The pKa can be determined by measuring the absorbance of the solution at a specific wavelength over a range of pH values and applying the Henderson-Hasselbalch equation.

Materials and Equipment :

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Stock solution of the nitrobenzoic acid isomer in a suitable solvent

  • A series of buffer solutions with known pH values

Procedure :

  • Prepare a series of solutions of the nitrobenzoic acid isomer in different buffer solutions covering a pH range around the expected pKa.

  • Ensure the concentration of the nitrobenzoic acid is the same in all solutions.

  • Measure the UV-Vis absorbance spectrum for each solution.

  • Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differs significantly.

  • Measure the absorbance of each solution at this chosen wavelength.

  • The pKa can be calculated using the following equation: pKa = pH + log10([A⁻]/[HA]) where the ratio of the conjugate base to the acid can be determined from the absorbance values.

Conductimetry

This method involves monitoring the change in electrical conductivity of the nitrobenzoic acid solution as it is titrated with a strong base.

Principle : The conductivity of the solution changes as the concentration of ions changes during the titration. The equivalence point is determined from the change in the slope of the conductivity curve.

Materials and Equipment :

  • Conductivity meter and probe

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid isomer

Procedure :

  • Pipette a known volume of the 0.01 M nitrobenzoic acid solution into a beaker and add deionized water to ensure the conductivity probe is adequately submerged.[1]

  • Immerse the conductivity probe in the solution and begin stirring.

  • Add the 0.1 M NaOH solution in small, precise increments from the burette.

  • Record the conductivity of the solution after each addition.

  • Plot the conductivity versus the volume of NaOH added.

  • The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point.

  • The concentration of the acid can be determined from the equivalence point, and if the initial concentration is known, this can be used in further calculations to determine the Ka and subsequently the pKa.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare 0.01M Nitrobenzoic Acid Solution titrate Titrate with 0.1M NaOH prep->titrate measure Measure pH after each NaOH addition titrate->measure plot Plot pH vs. Volume of NaOH measure->plot find_ep Determine Equivalence Point (Steepest Inflection) plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep pka pKa = pH at Half-Equivalence Point find_hep->pka

Potentiometric titration workflow.

References

The Strategic Value of 3-Methoxy-4-nitrobenzoic Acid in Pharmaceutical Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of 3-Methoxy-4-nitrobenzoic acid as a key intermediate in the synthesis of several important drugs. Through a detailed comparison with alternative starting materials, supported by experimental data and workflow visualizations, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions.

Comparative Analysis of Starting Materials

The economic and synthetic efficiency of using this compound is best understood when compared directly with alternative precursors for the synthesis of high-value pharmaceuticals such as the tyrosine kinase inhibitors Bosutinib (B1684425) and Gefitinib, and the calcium channel blocker Nifedipine (B1678770).

ParameterThis compound3-Methoxy-4-hydroxybenzoic Acid2-Nitrobenzaldehyde (B1664092)
Target Drug(s) Bosutinib, Gefitinib (hypothetical)Bosutinib, GefitinibNifedipine
CAS Number 5081-36-7645-08-9552-89-6
Indicative Cost (per kg) ₹1,602 - ₹16,902 (approx. $19 - $202)[1]₹220 (approx. $2.60)[2]₹798 - ₹5,000 (approx. $9.50 - $60)[3][4]
Key Synthetic Advantage The nitro group is a versatile precursor for an amino group, crucial for forming heterocyclic rings in many APIs.The hydroxyl group can be a handle for etherification, but requires a subsequent nitration step, adding to the synthetic pathway.A direct precursor for the dihydropyridine (B1217469) ring in Nifedipine via the Hantzsch synthesis.
Key Synthetic Disadvantage Higher cost compared to some alternatives.Requires an additional nitration step, which can introduce regioselectivity issues and require harsh reagents.Limited applicability to syntheses not employing the Hantzsch reaction.
Purity Typically available at ≥98% purity.[5]High purity is commercially available.Commercially available in high purity.
Safety Profile Causes skin and serious eye irritation. May cause respiratory irritation.[6]Data not widely available, but generally considered an irritant.Irritant, handle with care.

Experimental Protocols and Synthetic Schemes

The following sections detail the experimental protocols for the synthesis of key pharmaceuticals, comparing the established routes with a hypothetical, yet chemically sound, pathway utilizing this compound.

Bosutinib Synthesis

Bosutinib is a Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[7] A common synthesis starts from 3-methoxy-4-hydroxybenzoic acid.[8][9]

Established Synthesis from 3-Methoxy-4-hydroxybenzoic Acid:

The synthesis of Bosutinib from 3-methoxy-4-hydroxybenzoic acid involves a multi-step process that includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions.[8] The overall yield for this route has been reported to be as high as 21.7%.[8]

Hypothetical Synthesis from this compound:

By starting with this compound, the nitration step can be bypassed, potentially shortening the synthesis and avoiding the use of strong nitrating agents. The carboxylic acid would first be esterified, followed by reduction of the nitro group to an amine. This amine is a key intermediate for the subsequent cyclization and formation of the quinoline (B57606) core of Bosutinib.

Experimental Workflow: Bosutinib Synthesis Comparison

cluster_0 Route 1: 3-Methoxy-4-hydroxybenzoic Acid cluster_1 Route 2 (Hypothetical): this compound A1 3-Methoxy-4- hydroxybenzoic Acid A2 Esterification A1->A2 A3 Alkylation A2->A3 A4 Nitration A3->A4 A5 Reduction A4->A5 A6 Cyclization A5->A6 A7 Chlorination A6->A7 A8 Amination A7->A8 A9 Bosutinib A8->A9 B1 3-Methoxy-4- nitrobenzoic Acid B2 Esterification B1->B2 B3 Reduction B2->B3 B4 Cyclization B3->B4 B5 Chlorination B4->B5 B6 Amination B5->B6 B7 Bosutinib B6->B7

Caption: Comparative workflows for Bosutinib synthesis.

Gefitinib Synthesis

Gefitinib is an EGFR inhibitor used to treat certain types of cancer.[10] A known synthetic route starts from methyl 3-hydroxy-4-methoxy-benzoate.[10][11]

Established Synthesis from Methyl 3-hydroxy-4-methoxy-benzoate:

This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination steps, with a reported overall yield of up to 37.4%.[10]

Hypothetical Synthesis from this compound:

Similar to the Bosutinib synthesis, using this compound would eliminate the need for a separate nitration step. The synthesis would commence with esterification, followed by reduction of the nitro group, and then proceed through the established cyclization and subsequent functionalization steps to yield Gefitinib.

Experimental Workflow: Gefitinib Synthesis Comparison

cluster_0 Route 1: Methyl 3-hydroxy-4-methoxy-benzoate cluster_1 Route 2 (Hypothetical): this compound C1 Methyl 3-hydroxy-4- methoxy-benzoate C2 Alkylation C1->C2 C3 Nitration C2->C3 C4 Reduction C3->C4 C5 Cyclization C4->C5 C6 Chlorination C5->C6 C7 Amination C6->C7 C8 Gefitinib C7->C8 D1 3-Methoxy-4- nitrobenzoic Acid D2 Esterification D1->D2 D3 Reduction D2->D3 D4 Cyclization D3->D4 D5 Chlorination D4->D5 D6 Amination D5->D6 D7 Gefitinib D6->D7

Caption: Comparative workflows for Gefitinib synthesis.

Nifedipine Synthesis

Nifedipine is a calcium channel blocker used to manage angina and hypertension.[12] Its synthesis is a classic example of the Hantzsch dihydropyridine synthesis, which utilizes 2-nitrobenzaldehyde as a key starting material.[12][13]

Established Synthesis from 2-Nitrobenzaldehyde:

The Hantzsch synthesis involves a one-pot condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and ammonia.[12] This method is efficient and directly assembles the dihydropyridine core of Nifedipine. A yield of 85% has been reported for this reaction.[14]

Cost-Benefit Consideration:

In this case, this compound is not a direct or logical precursor for Nifedipine synthesis. The established route from 2-nitrobenzaldehyde is highly convergent and cost-effective. This highlights that the choice of starting material is highly dependent on the target molecule's structure and the most efficient synthetic strategy available.

Signaling Pathway Visualizations

Understanding the mechanism of action of the synthesized drugs is crucial for drug development professionals. Below are diagrams of the key signaling pathways targeted by Bosutinib, Gefitinib, and Prazosin (a drug for which this compound is not a typical precursor but is included for its relevance to cardiovascular drug synthesis).

BCR-Abl Signaling Pathway (Target of Bosutinib)

BCR-Abl BCR-Abl Grb2/Sos Grb2/Sos BCR-Abl->Grb2/Sos PI3K PI3K BCR-Abl->PI3K STAT5 STAT5 BCR-Abl->STAT5 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival Bosutinib Bosutinib Bosutinib->BCR-Abl

Caption: Bosutinib inhibits the BCR-Abl signaling pathway.

EGFR Signaling Pathway (Target of Gefitinib)

EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Gefitinib Gefitinib Gefitinib->EGFR

Caption: Gefitinib inhibits the EGFR signaling pathway.[15][16][17]

α1-Adrenergic Receptor Signaling Pathway (Target of Prazosin)

Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Gq/11 Gq/11 α1-Adrenergic Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction PKC Activation->Smooth Muscle Contraction Prazosin Prazosin Prazosin->α1-Adrenergic Receptor

Caption: Prazosin blocks the α1-adrenergic receptor signaling pathway.[18][19][20]

Conclusion

The cost-benefit analysis of this compound reveals a nuanced picture. While its upfront cost may be higher than some alternatives like 3-methoxy-4-hydroxybenzoic acid, its strategic value lies in potentially streamlining synthetic routes for complex APIs like Bosutinib and Gefitinib by eliminating a nitration step. This can lead to reduced reagent costs, shorter reaction times, and a more favorable environmental profile.

However, for drugs like Nifedipine, where a highly efficient and convergent synthesis from a different precursor (2-nitrobenzaldehyde) exists, this compound is not a viable option. Ultimately, the decision to use this compound should be made on a case-by-case basis, carefully weighing the cost of the starting material against the potential savings in subsequent synthetic steps and the overall strategic goals of the drug development program. This guide provides the foundational data and frameworks to support such critical decisions.

References

The Cutting Edge of Aromatase Inhibition: A Comparative Analysis of Vorozole Derivatives from 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more potent and selective aromatase inhibitors is a continuous endeavor in the fight against hormone-dependent breast cancer. This guide provides a comprehensive comparison of vorozole (B144775) and its derivatives synthesized from 3-Methoxy-4-nitrobenzoic acid, benchmarked against established aromatase inhibitors. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate informed research and development decisions.

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive breast cancer as it catalyzes the final step in estrogen biosynthesis. Vorozole, a third-generation non-steroidal aromatase inhibitor, has demonstrated high potency. The synthesis of novel vorozole derivatives aims to further enhance efficacy and selectivity. This guide focuses on derivatives originating from this compound, a key starting material in the synthesis of various pharmacologically active compounds.

Comparative Efficacy: In Vitro Aromatase Inhibition

The inhibitory potential of vorozole and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the available data, comparing a vorozole derivative synthesized from this compound with vorozole and other widely used aromatase inhibitors.

CompoundStarting MaterialAromatase SourceIC50 (nM)Ki (nM)
Vorozole-Human Placental Microsomes1.38[1]~1[2]
Cultured Rat Ovarian Granulosa Cells0.44[1]-
Vorozole-derived Sulfamate (B1201201)This compoundJEG-3 CellsGood inhibitory activity (specific value not provided in abstract)-
Letrozole-Human Placental Microsomes-~2[2]
JEG-3 Cells--
Anastrozole-Human Placental Microsomes--

In Vivo Performance: Tumor Growth Inhibition

Preclinical evaluation in animal models is a crucial step in determining the therapeutic potential of new drug candidates. Xenograft models, where human breast cancer cells are implanted in immunocompromised mice, are commonly used to assess the in vivo efficacy of aromatase inhibitors.

CompoundAnimal ModelTumor Cell LineTreatment RegimenTumor Growth Inhibition (%)
VorozoleDMBA-induced rat mammary carcinoma-2.5 mg/kg b.i.d.Similar to ovariectomy[3]
LetrozoleOvariectomized nude miceMCF-7Ca (aromatase-transfected)-Significant reduction in tumor growth[1]

Synthesis and Bioevaluation Workflow

The development of novel vorozole derivatives from this compound involves a multi-step process from chemical synthesis to biological characterization. The logical workflow for this process is outlined below.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Multi-step Synthesis start->intermediate derivative Vorozole Derivative intermediate->derivative invitro In Vitro Aromatase Inhibition Assay derivative->invitro invivo In Vivo Xenograft Tumor Model invitro->invivo data Efficacy & SAR Analysis invitro->data invivo->data conclusion Optimized Aromatase Inhibitor data->conclusion Lead Compound Identification

Caption: Workflow for the synthesis and evaluation of vorozole derivatives.

Aromatase and Estrogen Biosynthesis Signaling Pathway

Aromatase inhibitors exert their therapeutic effect by blocking the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can stimulate the growth of hormone-receptor-positive breast cancer cells.

G cluster_steroids cluster_estrogens Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Aromatase Aromatase Vorozole_Derivatives Vorozole Derivatives Vorozole_Derivatives->Aromatase

Caption: Inhibition of estrogen biosynthesis by vorozole derivatives.

Experimental Protocols

Synthesis of a Vorozole-derived Sulfamate from this compound

A reported synthesis of a vorozole-derived sulfamate initiates with this compound.[4] The process involves the formation of a benzotriazole (B28993) ring, followed by the creation of a methyl ester and subsequent reduction.[4] This multi-step synthesis ultimately yields the desired vorozole analogue.[4]

In Vitro Aromatase Inhibition Assay

The inhibitory activity of the synthesized compounds on aromatase can be determined using an in vitro assay with human placental microsomes or hormone-dependent cell lines like JEG-3.

Protocol Outline:

  • Enzyme/Cell Preparation: Human placental microsomes are prepared by differential centrifugation. Alternatively, JEG-3 cells are cultured to confluency.

  • Incubation: The test compounds (vorozole derivatives) at various concentrations are pre-incubated with the enzyme preparation or cell lysate.

  • Substrate Addition: A radiolabeled substrate, such as [1β-³H]-androst-4-ene-3,17-dione, is added to initiate the aromatization reaction.

  • Reaction Termination: The reaction is stopped after a defined incubation period.

  • Quantification: The amount of tritiated water ([³H]₂O) released is measured by liquid scintillation counting, which is proportional to the aromatase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model for Efficacy Studies

The in vivo anti-tumor efficacy of vorozole derivatives can be assessed using a xenograft model.

Protocol Outline:

  • Cell Culture: Aromatase-expressing human breast cancer cells (e.g., MCF-7Ca) are cultured in vitro.

  • Tumor Implantation: The cultured cells are implanted subcutaneously into ovariectomized, immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the vorozole derivative, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that in the control group.

Conclusion

The exploration of vorozole derivatives synthesized from this compound presents a promising avenue for the development of novel aromatase inhibitors. The available data, though limited to a few examples, suggests that modifications to the vorozole scaffold can yield compounds with potent aromatase inhibitory activity. Further systematic synthesis and evaluation of a broader range of derivatives are warranted to establish comprehensive structure-activity relationships and to identify lead candidates with superior efficacy and selectivity for the treatment of hormone-dependent breast cancer. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methoxy-4-nitrobenzoic acid, aligning with industry best practices and safety protocols. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is essential.[2]

All handling of this compound for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.

Summary of Chemical Safety Information

The following table summarizes key safety and physical property data for this compound, crucial for its safe handling and disposal.

PropertyValueSource
Molecular Formula C8H7NO5PubChem
Molecular Weight 197.14 g/mol PubChem
Appearance Tan powderChemicalBook
Melting Point 233-235 °CSigma-Aldrich[3]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Georganics[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[1][4] Direct disposal into drains or regular trash is strictly prohibited.

1. Waste Segregation and Collection:

  • Collect waste this compound in a designated, chemically compatible, and clearly labeled waste container.
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]

2. Container Management:

  • Ensure the waste container is in good condition, free of leaks, and kept securely closed when not in use.
  • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Spill Management during Collection:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[2]
  • Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, contaminated PPE) into the designated hazardous waste container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
  • Provide an accurate inventory of the waste, including the chemical name and quantity.

6. Documentation:

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have 3-Methoxy-4-nitrobenzoic acid for disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a well-ventilated area (e.g., Chemical Fume Hood) ppe->fume_hood collect Place waste in a designated, labeled, and sealed container fume_hood->collect spill Spill Occurred? cleanup Clean up spill following SDS guidelines spill->cleanup Yes storage Store container in a secure waste accumulation area spill->storage No cleanup->collect collect->spill contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company storage->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation end End: Waste properly disposed documentation->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research and development activities.

References

Essential Safety and Operational Guide for Handling 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Methoxy-4-nitrobenzoic acid (CAS No. 5081-36-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Some data suggests it may be harmful if swallowed and is suspected of causing genetic defects.[1]

The following table summarizes the recommended personal protective equipment for handling this compound under various laboratory conditions.

Situation Required PPE Specifications & Best Practices
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards should be worn.[4][5]
Hand ProtectionChemically resistant gloves such as nitrile or butyl rubber are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[4][6]
Lab CoatA standard laboratory coat should be worn and kept buttoned.[4][6]
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask should be used, or all handling should be performed under a certified chemical fume hood.[4]
Large Spills Full Body ProtectionIn the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the spill's magnitude.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing the risks associated with this compound.

Workflow for Handling this compound

prep 1. Preparation & Engineering Controls handling 2. Weighing & Handling prep->handling Proceed once area is prepared procedure 3. Experimental Procedure handling->procedure Transfer weighed chemical cleanup 4. Decontamination & Cleanup procedure->cleanup After experiment completion disposal 5. Waste Disposal cleanup->disposal Segregate waste documentation 6. Documentation disposal->documentation Log waste

Caption: A six-step workflow for the safe handling of this compound.

Detailed Protocol for a Standard Weighing and Solution Preparation:

  • Preparation and Engineering Controls:

    • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is mandatory.[4][5][7]

    • Eyewash & Safety Shower: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[4]

    • PPE Inspection: Before commencing work, thoroughly inspect all PPE for any signs of damage. Do not use compromised equipment.[4]

  • Weighing and Handling:

    • Don clean, chemical-resistant gloves and a lab coat. Wear safety goggles.

    • Place a weigh boat on an analytical balance within a fume hood.

    • Carefully scoop the desired amount of this compound onto the weigh boat, minimizing dust generation.[5][7]

    • Once the desired mass is obtained, securely close the primary container.

  • Experimental Procedure (Solution Preparation):

    • Transfer the weighed solid to a suitable beaker or flask within the fume hood.

    • Slowly add the desired solvent to the vessel, stirring gently to dissolve the solid.

    • Avoid splashing. If a splash occurs, clean it up immediately following the spill management plan.

  • Decontamination and Cleanup:

    • Wipe down the balance and surrounding surfaces with a damp cloth or paper towel.

    • Clean any contaminated glassware or equipment.

    • Personal Hygiene: Thoroughly wash hands and any exposed skin after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

waste_gen 1. Waste Generation (Contaminated PPE, excess chemical) waste_seg 2. Waste Segregation waste_gen->waste_seg Separate solid & liquid waste waste_cont 3. Waste Containment waste_seg->waste_cont Use appropriate containers waste_label 4. Labeling waste_cont->waste_label Clearly identify contents waste_store 5. Storage waste_label->waste_store Store in designated area waste_disp 6. Final Disposal waste_store->waste_disp Arrange for professional disposal

Caption: A six-step workflow for the proper disposal of chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[6]

    • Solid Waste: Place contaminated disposable items such as gloves, weigh boats, and paper towels into a designated solid hazardous waste container.[6]

    • Unused Chemical: Unwanted this compound should be disposed of in its original container or a clearly labeled hazardous waste container. Do not pour it down the drain.[4]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and all appropriate hazard warnings (e.g., "Irritant," "Toxic").[6]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

    • Keep containers tightly closed.[5][7]

  • Final Disposal:

    • All chemical waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[4]

    • Handle uncleaned, empty containers as you would the product itself.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.